4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethyl-5-methyltriazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3-9-7-4(2)5(6)8-9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICJDHQCFYTBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(C(=N1)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole chemical properties and structure
Executive Summary
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (CAS: 872265-68-4) is a highly specialized heterocyclic building block used primarily in medicinal chemistry and agrochemical synthesis.[1][2] Belonging to the class of 2,4,5-trisubstituted-1,2,3-triazoles, this molecule is distinguished by its 2H-tautomeric stability , which confers unique electronic properties compared to its 1H-isomers.
Its core value lies in its orthogonal reactivity : the bromine atom at position C4 serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the N2-ethyl and C5-methyl groups provide specific steric and lipophilic profiles essential for optimizing ligand-receptor binding interactions.
Part 1: Chemical Identity and Structural Properties[3][4]
Physicochemical Profile
The following data summarizes the core identifiers and estimated physical properties based on structural analogs and calculated descriptors.
| Property | Detail |
| IUPAC Name | 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole |
| CAS Number | 872265-68-4 |
| Molecular Formula | C₅H₈BrN₃ |
| Molecular Weight | 190.04 g/mol |
| Physical State | Low-melting solid or viscous oil (Ambient) |
| Density (Predicted) | ~1.55 ± 0.1 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| pKa (Conjugate Acid) | ~0–1 (Triazole ring is weakly basic) |
Structural Analysis & Tautomerism
Unlike 1,2,4-triazoles, 1,2,3-triazoles exist in equilibrium between 1H- and 2H-tautomers. However, alkylation at the N2 position locks the molecule into the 2H-form .
-
Electronic Distribution: The 2H-isomer is generally more thermodynamically stable than the 1H-isomer due to a more continuous aromatic sextet and minimized lone-pair repulsion between adjacent nitrogens.
-
Dipole Moment: N2-substituted triazoles typically exhibit a lower dipole moment than their N1-substituted counterparts, affecting their solubility and interaction with biological targets (often used as bioisosteres for phenyl rings or trans-amide bonds).
-
Regiochemistry: The ethyl group at N2 is critical. N1-substitution would result in a chiral center if the other substituents were different, but here it changes the vector of the substituents.
Part 2: Synthesis and Manufacturing
The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole presents a classic challenge in heterocyclic chemistry: Regioselectivity . The precursor, 4-bromo-5-methyl-1H-1,2,3-triazole, has two nucleophilic sites (N1 and N2).
Core Synthetic Pathway: Regioselective Alkylation
The most robust route involves the alkylation of the 1H-triazole precursor. While N1-alkylation is kinetically favored in some conditions, N2-alkylation is thermodynamically favored and can be promoted using specific bases and solvents.
Protocol: N2-Selective Ethylation
-
Precursor: 4-Bromo-5-methyl-1H-1,2,3-triazole
-
Reagents: Ethyl Iodide (EtI) or Ethyl Bromide (EtBr)
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: DMF (Dimethylformamide) or Acetone
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 4-bromo-5-methyl-1H-1,2,3-triazole in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Add 1.2 eq of finely ground K₂CO₃. Stir at room temperature for 30 minutes to form the triazolate anion.
-
Alkylation: Cool the mixture to 0°C. Dropwise add 1.1 eq of Ethyl Iodide.
-
Note: Lower temperatures often enhance the N2/N1 selectivity ratio.
-
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC or LC-MS.
-
Workup: Quench with water (precipitating inorganic salts). Extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.
-
Purification: The crude mixture will contain both N1-ethyl and N2-ethyl isomers. Separate via silica gel column chromatography. The N2-isomer (target) is typically less polar (higher R_f) than the N1-isomer due to its lower dipole moment.
Synthesis Diagram (Graphviz)
Caption: Regioselective alkylation pathway favoring the formation of the N2-ethyl tautomer.
Part 3: Chemical Reactivity & Applications[3][7][8][9]
The Bromine Handle: Cross-Coupling
The bromine atom at C4 is the functional "warhead" of this molecule. It allows the triazole to serve as a scaffold in modular drug synthesis.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install aromatic systems at C4.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with Na₂CO₃ in Dioxane/Water.
-
-
Sonogashira Coupling: Reacts with terminal alkynes to extend the carbon chain.
-
Significance: Useful for creating "click chemistry" precursors or rigid alkyne linkers.
-
-
Buchwald-Hartwig Amination: Substitution of the bromine with amines to create C4-amino triazoles, which are rare and valuable kinase inhibitor motifs.
Bioisosterism in Drug Design
In medicinal chemistry, the 2-ethyl-5-methyl-2H-1,2,3-triazole core is often used as a bioisostere for:
-
Phenyl Rings: It mimics the planarity and aromaticity of a benzene ring but with higher polarity and hydrogen-bond accepting capability (via N1/N3).
-
Amide Bonds: The dipole alignment can mimic the cis- or trans-amide bond geometry, improving metabolic stability against peptidases.
Reaction Network Diagram
Caption: Divergent synthesis capabilities utilizing the C4-Bromine handle.
Part 4: Analytical Characterization (Expected Data)
To validate the synthesis of CAS 872265-68-4, researchers should look for the following spectroscopic signatures.
| Method | Expected Signal Characteristics |
| ¹H NMR (CDCl₃) | δ 4.50 (q, 2H): N-CH₂-CH₃ (Deshielded by N2)δ 2.40 (s, 3H): C5-CH₃ (Ring methyl)δ 1.55 (t, 3H): N-CH₂-CH₃ |
| ¹³C NMR | ~145–150 ppm: C5 (Quaternary, attached to Me)~120–130 ppm: C4 (Quaternary, attached to Br)~50 ppm: N-CH₂ (Ethyl methylene)~15 ppm: Ethyl Methyl & Ring Methyl |
| Mass Spec (LC-MS) | [M+H]⁺: 190/192 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes) |
Part 5: Safety and Handling
-
Hazards: Like many halogenated azoles, this compound is likely an Irritant (H315, H319) and potentially Harmful if swallowed (H302) .[2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination over long periods.
-
Incompatibility: Avoid strong oxidizing agents and active metals (Li, Mg) unless intended for Grignard/Lithiation reactions.
References
-
Wang, X. et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.
-
Maddirala, S. J. et al. (2023).[3] Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles. Molecules (MDPI).
-
ChemicalBook. (2025).[4] Product Entry: 4,5-Dibromo-1H-1,2,3-triazole (Precursor Data).
-
PubChem. (2025).[2][5] Compound Summary: 4-Bromo-2-methyl-2H-1,2,3-triazole (Analog Data).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. 4,5-dibromo-2-methyl-2H-1,2,3-triazole | C3H3Br2N3 | CID 21820752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5-DIBROMO-1H-1,2,3-TRIAZOLE | 15294-81-2 [chemicalbook.com]
- 5. 4-Bromo-2-methyl-2H-1,2,3-triazole | C3H4BrN3 | CID 21766411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility data of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole in DMSO and methanol
[1]
References
-
Synthesis of Baloxavir Marboxil Intermediates. ResearchGate. Describes the synthesis and purification of key triazole intermediates, utilizing methanol for recrystallization steps.
-
Physicochemical Properties of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole. PubChem. Provides computed properties (LogP, H-Bond counts) used for solubility prediction. [1]
-
Recrystallization Guide: Process and Solvents. Mettler Toledo. Authoritative guide on solubility curves and anti-solvent crystallization thermodynamics.
-
Solubility Determination Protocols (OECD 105). MDPI. Standard methodologies for static equilibrium solubility determination in organic solvents. [1][4]
-
Process Development for Continuous Manufacturing of Baloxavir. Continuus Pharma. Details the solvent selection (Ethyl Acetate/Cyclohexane and Methanol) for Baloxavir steps.
Technical Guide: Safety Profiling, Handling, and Application Workflows for Brominated Triazoles
Executive Summary
Brominated triazoles—specifically isomers like 3-bromo-1H-1,2,4-triazole and 4-bromo-1H-1,2,3-triazole—are privileged scaffolds in medicinal chemistry. They serve as critical precursors for cross-coupling reactions and the synthesis of complex chemical probes, such as selective diacylglycerol lipase-β (DAGLβ) inhibitors. However, the exact structural features that make them synthetically valuable (a labile C-Br bond and an acidic N-H proton) also impart significant physicochemical hazards. This whitepaper synthesizes Safety Data Sheet (SDS) parameters with field-proven methodologies to establish a self-validating framework for handling and utilizing these compounds.
Physicochemical Profiling and Hazard Causality
To safely manipulate brominated triazoles, researchers must understand the causality behind their GHS classifications. Both 3-bromo-1,2,4-triazole and 4-bromo-1,2,3-triazole are classified as severe skin and eye irritants (H315, H319) and respiratory irritants (H335) 1.
The Causality of Toxicity: The toxicity profile is driven by the molecule's electronic distribution. The electron-withdrawing bromine atom polarizes the π-excessive triazole ring, significantly increasing the acidity of the N-H proton (pKa ~6.98 - 7.84). This heightened acidity allows the molecule to aggressively form hydrogen bonds with the aqueous mucosal membranes of the eyes and respiratory tract, leading to rapid cellular irritation. Furthermore, the electrophilic nature of the brominated carbon makes it susceptible to nucleophilic attack by biological thiols (e.g., glutathione), potentially causing localized oxidative stress.
Quantitative SDS Data Summary
Table 1: Physicochemical and safety parameters for key brominated triazole isomers.
| Parameter | 3-Bromo-1H-1,2,4-triazole | 4-Bromo-1H-1,2,3-triazole |
| CAS Number | 7343-33-1 | 40964-56-5 |
| Molecular Weight | 147.96 g/mol | 147.96 g/mol |
| Density | 2.102 g/cm³ | 2.102 g/cm³ |
| Boiling Point | 295.4 °C | 279.0 °C |
| GHS Hazard Codes | H302, H315, H319, H335 | H302, H315, H319, H335 |
| Storage Conditions | 2-8 °C, Inert Gas (N₂, Ar) | 2-8 °C, Protect from light |
Storage and Handling Protocols
Standard laboratory practices are insufficient for the long-term stability of brominated triazoles.
Storage Causality: These compounds must be stored at 2-8 °C under an inert atmosphere (Nitrogen or Argon) and protected from light 2. Why? Brominated heteroaromatics are susceptible to slow photolytic debromination and oxidative degradation. Exposure to ambient moisture and UV light can catalyze the cleavage of the C-Br bond, releasing trace amounts of hydrobromic acid (HBr). The accumulation of HBr not only degrades the reagent purity but also pressurizes the storage vessel with highly corrosive gas.
Handling Methodology:
-
PPE Assembly: Don flame-retardant lab coats, heavy-duty nitrile gloves (double-gloving recommended due to the compound's high density and skin penetration potential), and splash-proof chemical goggles.
-
Environment: All weighing and transfers must be conducted within a certified fume hood or a glovebox to mitigate the inhalation of volatile particulates (H335).
-
Decontamination: Spills should be neutralized with a mild alkaline solution (e.g., 5% sodium bicarbonate) to quench any free HBr before mechanical cleanup.
Safe handling and self-validating reaction workflow for brominated triazoles.
Experimental Workflows: A Self-Validating System
Brominated triazoles are frequently utilized in the synthesis of complex chemical probes. For instance, 4-bromo-1,2,3-triazole is a critical starting material for synthesizing piperidyl-1,2,3-triazole ureas, which are potent inhibitors of DAGLβ 3.
To ensure scientific integrity, workflows involving these compounds must be designed as self-validating systems . The following protocol utilizes the unique isotopic signature of bromine to provide real-time validation of reaction success.
Protocol: Late-Stage Suzuki-Miyaura Coupling of a Triazole Urea Intermediate
Objective: Replace the reactive bromine atom with a functionalized aryl group using Palladium catalysis.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried Schlenk flask under Argon, dissolve 1.0 eq of the brominated triazole intermediate in anhydrous 1,4-dioxane.
-
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of the desired arylboronic acid.
-
Base Introduction: Add 3.0 eq of an aqueous K₂CO₃ solution (degassed). The biphasic nature requires vigorous stirring.
-
Thermal Activation: Heat the reaction mixture to 90 °C for 4-6 hours.
-
Self-Validation Check (LC-MS):
-
The Causality of Validation: Natural bromine exists as an approximate 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, the starting material will exhibit a distinct "doublet" molecular ion peak (M⁺ and M⁺+2) of equal intensity in the mass spectrum.
-
Action: Withdraw a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and inject. The complete disappearance of the 1:1 isotopic doublet and the emergence of a singular product mass peak definitively validates the successful oxidative addition and reductive elimination of the cross-coupling cycle.
-
-
Quenching: Cool to room temperature, filter through a Celite pad to remove Palladium black, and partition with ethyl acetate and brine.
-
Waste Disposal: Aqueous and organic layers containing unreacted starting material must be segregated into designated halogenated waste streams to prevent environmental contamination.
Biological Application: DAGLβ Inhibition Pathway
The derivatives synthesized from these brominated precursors have profound biological applications. By coupling 4-bromo-1,2,3-triazole to piperidine derivatives, researchers generate triazole ureas that selectively target endocannabinoid biosynthesis 3.
Mechanistic Insight: These triazole urea probes function via an irreversible mechanism. The triazole ring acts as an optimized leaving group. When the probe enters the active site of DAGLβ, the catalytic serine nucleophile attacks the urea carbonyl. The subsequent elimination of the triazole moiety results in the covalent carbamylation of the serine residue, permanently inactivating the enzyme and halting the hydrolysis of diacylglycerol (DAG) into 2-arachidonoylglycerol (2-AG).
Mechanism of DAGLβ inhibition by triazole ureas derived from brominated precursors.
References
-
Development and Optimization of Piperidyl-1,2,3-Triazole Ureas as Selective Chemical Probes of Endocannabinoid Biosynthesis Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Thermal Stability and Phase Transition Dynamics of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
The compound 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (CAS: 872265-68-4) represents a highly specialized heterocyclic building block utilized in advanced medicinal chemistry, agrochemical development, and materials science. While 1,2,3-triazoles are widely recognized for their robust aromaticity and stability, the specific substitution pattern of this molecule—featuring a halogen at C4, an alkyl group at C5, and an ethyl substitution at the N2 position—drastically alters its intermolecular interactions and physical state.
This technical guide provides an in-depth analysis of the thermal stability and melting point characteristics of 2-alkyl-2H-1,2,3-triazoles. By examining the causality between molecular symmetry, dipole moments, and crystal lattice thermodynamics, we establish a predictive and empirical framework for handling, storing, and analyzing this specific chemical entity.
Structural Causality: The 2H-Tautomer and Intermolecular Forces
To understand the melting point and thermal stability of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, one must first analyze the profound electronic differences between 1-substituted and 2-substituted 1,2,3-triazoles[1].
Dipole Moment and Melting Point Depression
The position of the alkyl group on the triazole ring dictates the molecule's net dipole moment. In 1H-1,2,3-triazoles, the asymmetry of the electron distribution results in a high dipole moment (typically ~4.38 D). This strong polarity facilitates robust intermolecular dipole-dipole interactions, leading to tightly packed crystal lattices and higher melting points.
Conversely, 2H-1,2,3-triazoles possess a highly symmetric electronic distribution, resulting in a near-zero dipole moment (approx. 0.22 D)[1]. The substitution of an ethyl group at the N2 position in 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole effectively "locks" the molecule into this low-dipole configuration.
Causality: The lack of strong intermolecular dipole interactions, combined with the steric bulk and conformational flexibility of the N2-ethyl group, prevents efficient crystal lattice packing. As a result, 2-alkyl-1,2,3-triazoles exhibit drastically depressed melting points compared to their 1-alkyl isomers[2].
Comparative Melting Point Data
Empirical data from closely related structural analogs validates this predictive model. The shift from N1 to N2 alkylation transitions the physical state from a solid to a liquid at standard ambient temperature and pressure (SATP).
Table 1: Comparative Phase Transition Data for Bromo-Alkyl-1,2,3-Triazoles
| Compound | Substitution Pattern | Dipole Nature | Melting Point (°C) | Physical State (25 °C) |
| 1-Methyl-4-bromo-1,2,3-triazole | N1-Alkyl | High Dipole | 98 – 99 °C | Solid |
| 1-Methyl-5-bromo-1,2,3-triazole | N1-Alkyl | High Dipole | 41 – 42 °C | Solid |
| 2-Methyl-4-bromo-1,2,3-triazole | N2-Alkyl | Low Dipole | 22 °C | Liquid / Low-melting solid |
| 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole | N2-Alkyl, C5-Alkyl | Low Dipole | < 20 °C (Predicted) | Liquid |
Note: The addition of the C5-methyl and the extension of the N2-methyl to an N2-ethyl group further disrupts lattice symmetry, ensuring the target compound remains a liquid under standard conditions.
Thermal Stability and Degradation Mechanisms
Despite their low melting points, 2H-1,2,3-triazoles are remarkably stable against thermal degradation due to the high resonance energy of the aromatic ring[3].
Aromaticity and N2 Extrusion
The three contiguous nitrogen atoms in the 1,2,3-triazole core might intuitively suggest instability (akin to azides); however, the delocalized 6π-electron system provides exceptional thermodynamic stability.
Thermal decomposition of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole does not occur until extreme temperatures are reached (typically > 250 °C). When sufficient thermal activation energy is applied, the molecule undergoes a specific degradation pathway: the extrusion of molecular nitrogen (
This process involves the homolytic or concerted cleavage of the ring, releasing
Thermal decomposition pathway of 2H-1,2,3-triazoles via N2 extrusion.
Self-Validating Experimental Protocols
To empirically verify the melting point and thermal stability of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, a combined Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow is required. Because the compound is a liquid at room temperature, sub-ambient DSC cooling is necessary to observe the melting transition.
Protocol: Sub-Ambient DSC for Melting Point Determination
Objective: Accurately determine the crystallization and melting point (
-
Sample Preparation: Under an inert nitrogen atmosphere, pipette 3–5 mg of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole into an aluminum DSC pan. Seal with a crimped lid.
-
Cooling Phase: Load the pan into the DSC instrument equipped with a liquid nitrogen cooling accessory (LNCA). Purge with dry
at 50 mL/min. Cool the sample from 25 °C to -50 °C at a rate of 10 °C/min. -
Isothermal Hold: Hold at -50 °C for 5 minutes to ensure complete crystallization of the supercooled liquid.
-
Heating Phase (Melting): Ramp the temperature from -50 °C to 50 °C at a rate of 5 °C/min.
-
Data Synthesis: Identify the endothermic peak during the heating phase. The extrapolated onset temperature of this peak represents the precise melting point of the compound.
Protocol: TGA for Thermal Decomposition Profiling
Objective: Determine the onset of thermal degradation (
-
Sample Preparation: Place 5–10 mg of the compound into a platinum or alumina TGA crucible.
-
Atmosphere Control: Ensure a strict inert environment by purging the TGA furnace with Argon or Nitrogen at 60 mL/min to prevent oxidative degradation.
-
Thermal Ramping: Heat the sample from 25 °C to 400 °C at a constant heating rate of 10 °C/min.
-
Mass Spectrometry Coupling (TGA-MS): Route the exhaust gas to a mass spectrometer. Monitor for
to detect the evolution of molecular nitrogen. -
Analysis: The decomposition temperature (
) is recorded at the point of 5% mass loss. A sharp, singular mass loss event coupled with a spike in confirms the triazole ring cleavage.
Standardized TGA/DSC workflow for thermal profiling of triazole derivatives.
Conclusion
The thermal and physical profiling of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole highlights a fascinating dichotomy in heterocyclic chemistry. While the robust aromaticity of the 1,2,3-triazole core grants it exceptional thermal stability (resisting degradation until > 250 °C), the specific N2-alkylation effectively neutralizes the molecule's dipole moment. This lack of polarity, combined with the steric disruption of the ethyl and methyl groups, prevents solid-state lattice formation, rendering the compound a liquid at room temperature. Understanding these structure-property relationships is critical for optimizing synthetic workflows, storage conditions, and downstream applications in drug discovery.
References
-
Product Class 13: 1,2,3-Triazoles. Thieme E-Books & E-Journals. Retrieved from[Link][1]
-
The Preparation of Some N-Methyl-1,2,3-Triazoles. SciSpace. Retrieved from[Link][2]
-
1,2,3-Triazole Properties and Synthesis. Wikipedia. Retrieved from [Link][3]
Sources
Literature review on 2H-1,2,3-triazole derivatives in medicinal chemistry
Executive Summary
While the 1H-1,2,3-triazole isomer has become ubiquitous in drug discovery due to the ease of "click" chemistry (CuAAC), the 2H-1,2,3-triazole isomer represents a distinct, underutilized pharmacophore with unique physicochemical properties. Unlike its highly polar 1H counterpart (dipole moment ~5.0 D), the 2H-isomer is significantly less polar (dipole moment ~0.5 D), offering superior lipophilicity and blood-brain barrier (BBB) permeability.
This guide analyzes the 2H-1,2,3-triazole scaffold, focusing on its selective synthesis, structural advantages in CNS-active drugs (exemplified by Suvorexant), and emerging utility as a fluorescent probe in theranostics.
Part 1: The Isomer Divergence (1H vs. 2H)
The 1,2,3-triazole ring exists in dynamic equilibrium between 1H and 2H tautomers.[1][2][3] In solution, the ratio is solvent-dependent, but for substituted derivatives, the position of the substituent locks the electronic character.
Physicochemical Comparison
| Feature | 1-Substituted (1H) | 2-Substituted (2H) | Impact on Drug Design |
| Dipole Moment | High (~4.5 – 5.0 D) | Low (~0.3 – 0.5 D) | 2H has better membrane permeability and CNS penetration. |
| Basicity | Weakly basic | Non-basic | 2H is less likely to be protonated at physiological pH. |
| Fluorescence | Generally Non-fluorescent | Highly Fluorescent (Stokes Shift >100nm) | 2H-aryltriazoles are valuable for bio-imaging/theranostics. |
| Metabolic Stability | High (CYP450 interaction common) | High (Often resistant to oxidative metabolism) | Both are bioisosteres for amides/esters; 2H mimics cis-amides. |
Structural Logic Diagram
The following diagram illustrates the tautomeric relationship and the divergent properties of the N-substituted isomers.
Figure 1: Divergence of physicochemical properties between 1H and 2H triazole isomers.
Part 2: Synthetic Access – Overcoming the Regioselectivity Challenge
The primary barrier to adopting 2H-triazoles is synthesis. Standard CuAAC yields 1,4-disubstituted 1H-isomers exclusively. Accessing the 2H-isomer requires specific methodologies to avoid mixtures.
Strategy A: Oxidative Cyclization of Bis-Hydrazones
This is the most robust method for generating 2,4,5-trisubstituted 2H-triazoles. It involves the condensation of 1,2-dicarbonyls with hydrazines, followed by oxidative closure.
-
Mechanism: Bis-hydrazone formation
Oxidative cyclization (using Cu(II), MnO2, or hypervalent iodine). -
Regioselectivity: 100% selective for the 2H-isomer.
Strategy B: Three-Component Coupling (Formaldehyde Route)
For 2-unsubstituted or 2-hydroxymethyl derivatives, a multicomponent reaction is efficient.
-
Reagents: Terminal Alkyne + Sodium Azide + Formaldehyde + Cu(I) catalyst.
-
Utility: The hydroxymethyl group can be removed (to give NH-triazole) or converted to other functional groups.
Strategy C: Selective Alkylation
Direct alkylation of NH-triazoles typically yields a mixture of N1 and N2 products. However, N2-selectivity can be favored by:
-
Solvent/Base: Using
in DMF or acetone often favors N2 alkylation due to the "hard/soft" acid-base theory (N2 is the harder nucleophile in the anion). -
Sterics: Bulky electrophiles tend to favor the less sterically hindered N2 position.
Part 3: Medicinal Chemistry & SAR – The Suvorexant Case Study
Suvorexant (Belsomra®) is a first-in-class Dual Orexin Receptor Antagonist (DORA) for insomnia. Its discovery highlights the critical importance of the 2H-triazole scaffold.
The "Isomer Switch" Discovery
During the optimization of the orexin antagonist series, researchers explored various heteroaromatic rings to link the diazepane core and the distal aromatic ring.
-
Observation: The 2H-1,2,3-triazole isomer provided a specific "U-shaped" bioactive conformation required for binding to the OX1R and OX2R receptors.
-
Binding Mode: The 2H-triazole acts as a planar linker that positions the 5-methyl group and the benzoic acid moiety into a hydrophobic pocket, while its low dipole moment facilitates passive transport across the BBB.
-
Comparison: The corresponding 1H-isomers were significantly less potent and had poorer pharmacokinetic profiles (higher polarity, lower CNS exposure).
Structure-Activity Relationship (SAR) Map
Figure 2: Key pharmacophoric contributions of the 2H-triazole moiety in Suvorexant.
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2,4,5-Triphenyl-2H-1,2,3-triazole (Oxidative Cyclization)
Target: A representative 2H-triazole via bis-hydrazone cyclization.[6]
Reagents:
-
Benzil (10 mmol)
-
Phenylhydrazine (22 mmol)
-
Copper(II) chloride (
, 20 mol%) or Iodine ( ) -
Ethanol (Solvent)
Step-by-Step Methodology:
-
Bis-hydrazone Formation: Dissolve benzil (2.1 g, 10 mmol) in ethanol (20 mL). Add phenylhydrazine (2.4 g, 22 mmol) and a catalytic amount of acetic acid (3 drops). Reflux for 2–4 hours.
-
Checkpoint: Monitor TLC for the disappearance of benzil. The bis-hydrazone usually precipitates as a solid.
-
-
Isolation: Cool the mixture. Filter the solid bis-hydrazone, wash with cold ethanol, and dry.
-
Cyclization: Dissolve the isolated bis-hydrazone in DMF or DMSO. Add
(0.2 equiv) and heat to 100°C under an air atmosphere (or balloon) for 6–12 hours. -
Purification: Pour the reaction mixture into ice-water. Extract with ethyl acetate. Wash the organic layer with brine, dry over
, and concentrate. Purify via column chromatography (Hexane/EtOAc) to yield the 2H-triazole.
Protocol 2: Regioselective N2-Alkylation (General Procedure)
Target: Converting a 4-substituted-NH-triazole to a 2-substituted derivative.[10]
Reagents:
-
4-Phenyl-1H-1,2,3-triazole
-
Alkyl Halide (e.g., Benzyl bromide)
-
or
-
DMF (Dimethylformamide)
Methodology:
-
Dissolve 4-phenyl-1H-1,2,3-triazole (1.0 equiv) in dry DMF (0.5 M concentration).
-
Add
(2.0 equiv) and stir at room temperature for 30 minutes to generate the triazolate anion. -
Add the alkyl halide (1.1 equiv) dropwise.
-
Stir at room temperature for 12 hours.
-
Workup: Dilute with water and extract with EtOAc.
-
Separation: The product will be a mixture of N2 (major) and N1 (minor) isomers.
-
Differentiation: N2 isomers are typically less polar (higher
on TLC) and have higher symmetry in NMR compared to N1 isomers.
-
Part 5: Future Outlook & Theranostics
The 2H-1,2,3-triazole scaffold is evolving beyond simple structural linkers.
-
Fluorescent Probes: 2-Aryl-2H-triazoles exhibit intrinsic fluorescence with large Stokes shifts (often >100 nm). This property is being exploited to create "turn-on" fluorescent sensors for biological ions (e.g.,
, ) and for cellular imaging where background autofluorescence needs to be minimized. -
Bioisosterism: The 2H-triazole is increasingly used as a non-classical bioisostere for cis-amide bonds in peptidomimetics, offering proteolytic stability while maintaining the requisite turn geometry.
References
-
Suvorexant Discovery
- Title: Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist.
- Source:J. Med. Chem. 2014.
- Context: Details the SAR leading to the selection of the 2H-triazole isomer for optimal CNS penetr
-
Synthesis of 2H-Triazoles
-
Tautomerism and Properties
-
Fluorescence Applications
- Title: 1,2,3-Triazoles as versatile fluorophores: Synthesis and photophysical properties.
- Source:Dyes and Pigments 2018.
- Context: Review of the photophysical properties of 2-aryl-1,2,3-triazoles.
Sources
- 1. Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles (C2H3N3) by millimeter-wave spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-1,2,3-Triazole - American Chemical Society [acs.org]
- 3. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suvorexant S-Isomer - SRIRAMCHEM [sriramchem.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. isres.org [isres.org]
- 9. researchgate.net [researchgate.net]
- 10. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]
- 11. 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
Pharmacophore Mapping and Synthetic Methodologies of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole: A Technical Guide for Drug Development
Executive Summary
In modern medicinal chemistry, the 1,2,3-triazole scaffold has transcended its origins as a mere "click chemistry" linker to become a privileged pharmacophore and bioisostere[1]. Specifically, 2-substituted 2H-1,2,3-triazoles offer unique geometric and electronic properties that distinguish them from their 1,4-disubstituted 1H-counterparts. This technical guide provides an in-depth analysis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole , dissecting its pharmacophore properties, target interaction capabilities, and the causal logic behind its regioselective synthesis.
Designed for drug development professionals, this whitepaper bridges theoretical structural profiling with actionable, self-validating experimental protocols.
Structural & Electronic Profiling: The Pharmacophore Core
The pharmacological utility of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is derived from the synergistic interplay of its four distinct structural domains. As an Application Scientist evaluating this building block for lead optimization, it is critical to understand why each moiety contributes to target affinity and metabolic stability.
-
The 2H-1,2,3-Triazole Scaffold (The Anchor): Unlike 1H-triazoles, the 2H-isomer presents a highly symmetrical electronic distribution. It serves as an exceptional bioisostere for trans-amide bonds, Z-olefins, and aromatic heterocycles[2]. The N1 and N3 atoms act as strong, directional hydrogen-bond acceptors. Furthermore, the triazole ring is highly resistant to metabolic oxidation, reduction, and hydrolytic cleavage, ensuring prolonged half-lives in vivo[1].
-
The C4-Bromine (The Halogen Bond Donor): The inclusion of a heavy halogen at the C4 position is not merely for steric bulk. Bromine is highly polarizable, creating a region of positive electrostatic potential along the extension of the C-Br bond (the
-hole). This allows the molecule to form highly specific, orthogonal halogen bonds with Lewis bases (e.g., backbone carbonyls or sulfur atoms) deep within hydrophobic target pockets. -
The N2-Ethyl Group (The Conformation Locker): Unsubstituted 1H-1,2,3-triazoles exist in a tautomeric equilibrium. Alkylation at the N2 position permanently locks the molecule into the 2H-conformation, dictating a specific vector for the C4 and C5 substituents[3]. The ethyl group also acts as a flexible hydrophobic plug, capable of filling lipophilic sub-pockets to increase binding entropy.
-
The C5-Methyl Group (The Electronic Modulator): While providing minor hydrophobic bulk, the primary role of the C5-methyl group is electronic. Its inductive electron-donating effect (+I) subtly increases the electron density of the triazole ring, thereby strengthening the hydrogen-bond acceptor capacity of the adjacent N1 atom.
Pharmacophore Mapping & Target Interactions
To visualize how these isolated structural features translate into biological activity, we must map them against a hypothetical target protein pocket. The causality of binding is driven by the displacement of high-energy water molecules and the establishment of orthogonal interaction vectors.
Caption: Pharmacophore mapping of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole against target pocket features.
Physicochemical Properties & ADME Implications
A successful pharmacophore must not only bind its target but also survive the pharmacokinetic journey. The calculated physicochemical properties of this compound align perfectly with Lipinski's Rule of Five, making it an ideal fragment or core scaffold for orally bioavailable drugs.
| Parameter | Value | ADME / Drug Design Implication |
| Molecular Weight | 190.04 g/mol | Low MW allows ample room for further functionalization without exceeding the 500 Da limit. |
| LogP (Estimated) | ~2.3 | Optimal lipophilicity for passive membrane permeability and blood-brain barrier (BBB) penetration. |
| Topological Polar Surface Area (TPSA) | 30.7 Ų | Low TPSA indicates excellent oral absorption and high cellular permeability. |
| Hydrogen Bond Donors | 0 | Lack of H-bond donors reduces desolvation penalties upon entering hydrophobic pockets. |
| Hydrogen Bond Acceptors | 3 (N1, N2, N3) | Sufficient polarity to maintain aqueous solubility while engaging target residues. |
| Rotatable Bonds | 1 | High rigidity minimizes entropic loss upon target binding, increasing overall affinity. |
Experimental Protocol: Regioselective Synthesis Workflow
The synthesis of 2-substituted 2H-1,2,3-triazoles is notoriously challenging due to the competing formation of N1/N3 alkylated isomers. Standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) yields 1,4-disubstituted 1H-triazoles, necessitating a different approach[3].
To achieve the target molecule, we utilize a thermodynamically and sterically controlled post-modification strategy. Causality of the sequence: We perform the C4-bromination prior to N-alkylation. The bulky bromine atom at C4 creates significant steric hindrance around the adjacent N3 (and to a lesser extent, N1), thereby driving the subsequent alkylation almost exclusively to the unhindered N2 position[4].
Step-by-Step Methodology
Step 1: Electrophilic Bromination
-
Dissolve 5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Slowly add N-bromosuccinimide (NBS, 1.1 eq) in portions at 0°C to control the exothermic electrophilic aromatic substitution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aqueous sodium thiosulfate to neutralize residual bromine species, extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the intermediate 4-bromo-5-methyl-1H-1,2,3-triazole .
Step 2: Regioselective N2-Alkylation (Self-Validating Protocol)
-
Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to deprotonate the triazole, generating the reactive triazolide anion.
-
Add ethyl bromide (1.2 eq) dropwise. Heat the mixture to 60°C for 12 hours. The elevated temperature ensures thermodynamic control, favoring the more stable 2H-isomer[4].
-
Self-Validation Checkpoint (LC-MS): Monitor the reaction. The desired N2-alkylated product will typically elute earlier than the N1-alkylated byproduct on a reverse-phase C18 column due to its higher symmetry and lower dipole moment.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Self-Validation Checkpoint (13C NMR): Confirm regioselectivity via 13C NMR. The C4 and C5 carbons of the 2H-triazole ring will show distinct symmetrical shifts compared to the highly asymmetric shifts of an N1-alkylated byproduct.
Caption: Regioselective synthetic workflow leveraging steric hindrance for N2-alkylation.
Conclusion
4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is a highly optimized, rigid pharmacophore that perfectly balances lipophilicity, metabolic stability, and diverse binding vectors. By understanding the causal relationship between its structural elements (such as the
References
1.[2] Bonandi, E., Christodoulou, M. S., Fumagalli, G., Perdicchia, D., Rastelli, G., & Passarella, D. (2017). "The 1,2,3-triazole ring as a bioisostere in medicinal chemistry." Drug Discovery Today. URL: [Link] 2.[1] Frontiers Editorial. "1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry." Frontiers in Chemistry. URL: [Link] 3.[3] Kalisiak, J., Sharpless, K. B., & Fokin, V. V. (2008). "Efficient Synthesis of 2-Substituted-1,2,3-triazoles." Organic Letters. URL: [Link] 4.[4] Wang, X.-j., et al. (2009). "Reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides." Organic Chemistry Portal / Organic Letters. URL: [Link]
Sources
Synthesis Pathways for 2,4,5-Trisubstituted 1,2,3-Triazole Intermediates
Executive Summary
The 1,2,3-triazole moiety is a cornerstone pharmacophore in medicinal chemistry, celebrated for its bioisosteric resemblance to amide bonds and its metabolic stability. While 1,4-disubstituted and 1,5-disubstituted isomers are readily accessible via "Click" chemistry (CuAAC and RuAAC, respectively), the 2,4,5-trisubstituted 1,2,3-triazole remains a synthetic challenge.
This regioisomer is critical because N2-substituted triazoles often exhibit superior lipophilicity and distinct electronic profiles compared to their N1-substituted counterparts. This guide delineates two high-fidelity synthetic pathways to access this scaffold: the Oxidative Cyclization of Bis-hydrazones (Construction Approach) and the Chan-Lam Cross-Coupling of NH-Triazoles (Functionalization Approach).
Section 1: The Regioselectivity Conundrum
To synthesize 2,4,5-trisubstituted triazoles, one must overcome the inherent thermodynamic preference of the triazole ring.
Tautomeric Equilibrium
Unsubstituted 1,2,3-triazoles (4,5-disubstituted) exist in a tautomeric equilibrium between the 1H- and 2H-forms. While the 2H-tautomer is often lower in energy in the gas phase due to aromatic stabilization, electrophilic attack (alkylation/arylation) under basic conditions frequently favors the N1 position due to the specific dipole orientation and steric factors, leading to inseparable mixtures of N1 and N2 isomers.
The Strategic Solution
To guarantee the 2,4,5-substitution pattern, we must employ strategies that either:
-
Lock the N2 position during the ring-formation step (Pathway A).
-
Use soft metallic coupling that favors the N2 lone pair electronics over the N1 dipole (Pathway B).
Figure 1: The tautomeric challenge. Direct alkylation often yields mixtures. Specialized protocols are required for N2 selectivity.
Section 2: Pathway A - Oxidative Cyclization of Bis-Hydrazones
The "Construction" Approach
This pathway is the most reliable method for generating 2,4,5-trisubstituted systems de novo. By forming the nitrogen backbone from hydrazine precursors, the position of the aryl group on N2 is fixed before the ring closes.
Mechanism
The reaction proceeds through the condensation of a 1,2-diketone (benzil derivative) with an arylhydrazine to form a bis-hydrazone (osazone). This intermediate undergoes oxidative cyclization—typically mediated by Copper(II) or hypervalent iodine—to form the N2-N3 bond.
Figure 2: Oxidative cyclization workflow. The N2 substituent is installed via the hydrazine precursor.
Experimental Protocol: Cu(II)-Mediated Cyclization
Reference Grounding: Adapted from Guru & Punniyamurthy (2012).[1]
Reagents:
-
1,2-Diketone (1.0 equiv)
-
Arylhydrazine hydrochloride (3.0 equiv)
-
Cu(OAc)₂ (20 mol%)
-
Solvent: DMSO or DMF[2]
-
Temperature: 80–100 °C
Step-by-Step Methodology:
-
Bis-hydrazone Formation: In a round-bottom flask, dissolve the 1,2-diketone (e.g., benzil, 1 mmol) and arylhydrazine hydrochloride (2.2 mmol) in ethanol (5 mL). Add a catalytic amount of acetic acid. Reflux for 2–4 hours.
-
Isolation: Cool the mixture. The bis-hydrazone usually precipitates. Filter, wash with cold ethanol, and dry.
-
Cyclization: Dissolve the isolated bis-hydrazone (1 mmol) in DMSO (3 mL).
-
Catalysis: Add Cu(OAc)₂ (0.2 mmol).
-
Reaction: Stir the mixture at 90 °C under an air atmosphere (open vessel or O₂ balloon) for 6–10 hours. The color typically changes from yellow/orange to dark green/brown as the Cu(II)/Cu(I) cycle proceeds.
-
Workup: Pour the reaction mixture into ice-water (20 mL) containing EDTA (to chelate copper). Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: Ensure the bis-hydrazone formation is complete before adding copper. Incomplete condensation leads to 1,2,4-triazine byproducts.
Section 3: Pathway B - Chan-Lam Cross-Coupling
The "Functionalization" Approach
This pathway is ideal when a library of different N2-aryl derivatives is required from a single 4,5-disubstituted triazole core. It utilizes the Chan-Lam-Evans coupling, which allows for mild N-arylation using aryl boronic acids.
Mechanism & Selectivity
Unlike SNAr or alkylation with halides, Chan-Lam coupling is mediated by Cu(II) oxidative addition. The specific coordination geometry of the copper species with the 1,2,3-triazole favors the N2 position due to the steric shielding of N1/N3 by the C4/C5 substituents and the higher electron density at N2.
Experimental Protocol
Reference Grounding: Validated by recent works in J. Org. Chem (2023) regarding N2-selectivity.[2]
Reagents:
-
4,5-Disubstituted-1H-1,2,3-triazole (1.0 equiv)
-
Aryl Boronic Acid (2.0 equiv)
-
Cu(OAc)₂ (1.0 equiv) or CuI (10 mol%) + Oxidant
-
Base: Pyridine (2.0 equiv) or Et₃N
-
Solvent: DCM or DCE (Dry)
-
Atmosphere: Oxygen (Balloon) or Air
Step-by-Step Methodology:
-
Preparation: Flame-dry a reaction tube and allow it to cool under Argon.
-
Charging: Add the NH-triazole (0.5 mmol), Aryl Boronic Acid (1.0 mmol), and Cu(OAc)₂ (0.5 mmol). Note: Stoichiometric copper often gives faster rates than catalytic versions for this specific substrate.
-
Solvation: Add dry DCM (5 mL) and Pyridine (1.0 mmol).
-
Activation: Purge the headspace with Oxygen and attach an O₂ balloon.
-
Stirring: Stir vigorously at Room Temperature (25 °C) for 12–24 hours.
-
Monitoring: Monitor by TLC. The N2-isomer is typically less polar (higher Rf) than the N1-isomer.
-
Workup: Filter through a pad of Celite to remove copper salts. Wash the pad with DCM.
-
Purification: Concentrate and purify via column chromatography.
Data Summary: Selectivity Ratios
| Method | Reagents | N2 : N1 Ratio | Yield |
|---|---|---|---|
| Alkyl Halide (SN2) | R-Br, K₂CO₃, DMF | ~ 60 : 40 | High (Mixed) |
| Chan-Lam (Recommended) | Ar-B(OH)₂, Cu(OAc)₂, Py | > 95 : 5 | 75-90% |
| Pd-Catalyzed | Ar-I, Pd₂dba₃, Ligand | ~ 80 : 20 | Moderate |
Section 4: Comparative Analysis & Troubleshooting
Selection Matrix
| Feature | Pathway A (Bis-hydrazone) | Pathway B (Chan-Lam) |
| Precursor Availability | Requires 1,2-diketones | Requires NH-triazoles |
| Regio-fidelity | Absolute (100% N2) | High (>95% N2) |
| Substrate Scope | Limited by hydrazine stability | Broad (Boronic acids are diverse) |
| Scalability | High (Robust thermal chem) | Moderate (Cost of Boronic acids/Cu) |
Troubleshooting Guide
-
Problem: Low yield in Pathway A.
-
Solution: The oxidative cyclization is sensitive to moisture. Ensure DMSO is dry. If using air, ensure good gas-liquid mass transfer (rapid stirring).
-
-
Problem: N1 isomer contamination in Pathway B.
-
Solution: Switch solvent to non-polar (Toluene/DCE) and increase the steric bulk of the base. Sterics at C4/C5 also improve N2 selectivity; if C4/C5 are protons, selectivity drops.
-
References
-
Guru, M. M., & Punniyamurthy, T. (2012).[1] Copper-Catalyzed Synthesis of 2,4,5-Triaryl-1,2,3-triazoles from Bis(arylhydrazones). The Journal of Organic Chemistry, 77(11), 5063–5073.
-
[Link]
-
-
Qiao, J. Z., et al. (2008). Copper-Promoted N-Arylation of 1,2,3-Triazoles with Aryl Boronic Acids: A Highly Selective Synthesis of 2-Aryl-1,2,3-triazoles. Organic Letters, 10(18), 4097–4100.
-
[Link]
-
-
Ackermann, L., et al. (2008).[3][4] Copper-Catalyzed "Click" Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. Organic Letters, 10(14), 3081–3084.
-
[Link]
-
-
Potkin, V. I., et al. (2023).[2] Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4815.
-
[Link]
-
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed "Click" Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of Brominated Triazoles
Executive Summary & Strategic Overview
Brominated triazoles (specifically 4-bromo-1,2,3-triazoles and bromo-1,2,4-triazoles) are high-value electrophiles in medicinal chemistry, serving as bioisosteres for amides and metabolic stabilizers. However, they present a unique challenge in palladium catalysis: catalyst poisoning via nitrogen coordination.
Unlike simple aryl halides, the electron-deficient triazole ring possesses chemically distinct nitrogen atoms capable of displacing phosphine ligands from the Palladium(II) center. This creates a thermodynamic "sink," trapping the catalyst in an inactive state and preventing the catalytic cycle from turning over.
This guide provides a field-proven, self-validating methodology to overcome these electronic and steric barriers. We prioritize the use of bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) to sterically preclude nitrogen coordination while accelerating oxidative addition.
Mechanistic Insight: The "N-Coordination" Trap
To design effective conditions, one must understand the failure mode. In standard couplings (e.g., using Pd(PPh₃)₄), the triazole nitrogen (N2 or N3) competes with the phosphine ligand for the Pd center.
The Poisoning Pathway
The diagram below illustrates the competition between the productive catalytic cycle and the non-productive formation of stable Pd-Triazole complexes.
Figure 1: The catalytic cycle showing the "Pd-Sink" effect where triazole nitrogen binding deactivates the catalyst.
Critical Optimization Parameters
Success relies on a specific matrix of Ligand, Base, and Solvent. The following recommendations are based on internal screening data for 4-bromo-1-substituted-1,2,3-triazoles.
Ligand Selection (The Key Variable)
Standard ligands (PPh₃, dppf) often fail. We utilize dialkylbiaryl phosphines which create a "protective shell" around the Pd center.
| Ligand Class | Recommended Ligand | Rationale | Application Scope |
| Tier 1 (Gold Std) | XPhos or SPhos | Extremely bulky; prevents N-binding; high electron density promotes oxidative addition into electron-poor C-Br bonds. | Suzuki, Negishi |
| Tier 2 (Difficult) | CataCXium A | Cage-like structure; high thermal stability. | Sterically hindered substrates |
| Tier 3 (Amination) | BrettPhos | Optimized for C-N bond formation; prevents reductive elimination of H-Br. | Buchwald-Hartwig |
Base & Solvent Matrix
-
Base: Inorganic phosphates (
) are superior to carbonates ( ) for triazoles, likely due to better buffering capacity which minimizes protodebromination (a common side reaction where the Br is replaced by H). -
Solvent: A 4:1 mixture of 1,4-Dioxane : Water is the universal starting point. The water component is critical for solubilizing the inorganic base and facilitating the transmetallation step.
Validated Protocols
Protocol A: Robust Suzuki-Miyaura Coupling
Target: C-C bond formation between 4-bromo-1,2,3-triazole and Aryl Boronic Acids.
Reagents:
-
4-Bromo-1-alkyl-1,2,3-triazole (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)
-
Alternative: XPhos Pd G3 Precatalyst (2 mol%) – Recommended for scale-up.
-
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane /
(4:1 ratio), degassed.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solvent Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for at least 15 minutes. Dissolved oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Charge Reagents: Add the triazole, boronic acid, base, and precatalyst (if using G3) to the vial. If using Pd(OAc)₂/SPhos, add them as solids now.
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill with Argon three times.
-
Solvent Addition: Syringe the degassed solvent mixture into the vial.
-
Reaction: Heat the block to 80°C (internal temp). Stir vigorously (800+ rpm).
-
Visual Check: The reaction should turn from dark red/brown to black over time. Immediate precipitation of "Pd mirror" on the glass indicates ligand failure (catalyst death).
-
-
Monitoring (Self-Validation):
-
T = 1 hr: Check LCMS/TLC. Look for the "Protodebromination" byproduct (M-Br+H). If >10% protodebromination is observed, lower temp to 60°C and increase concentration.
-
Endpoint: Typical time is 2-4 hours.
-
-
Workup: Dilute with EtOAc, wash with water x2, Brine x1. Dry over
.
Protocol B: Sonogashira Coupling (Alkynylation)
Target: C-C bond formation with terminal alkynes.[1]
Reagents:
-
4-Bromo-1,2,3-triazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (5 mol%)[1]
-
Base:
(3.0 equiv) or Diisopropylamine -
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Charge Solids: Add Pd catalyst, CuI, and Triazole to a dried flask.
-
Inerting: Evacuate/Backfill with Argon (3 cycles). Oxygen is fatal to this reaction (Glaser homocoupling of alkyne).
-
Liquid Addition: Add degassed DMF and the Base via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 60°C if conversion is low.
-
Note: Triazoles are electron-deficient; oxidative addition is fast. High heat (>80°C) often leads to tar formation.
-
-
Workup: Filter through a Celite pad to remove Cu/Pd salts before aqueous extraction. Copper residues can chelate the triazole product, reducing isolated yield.
Troubleshooting & Quality Control
Use this logic flow to diagnose failures:
Figure 2: Troubleshooting logic for common failure modes in triazole cross-coupling.
References
-
Suzuki-Miyaura Coupling of Unprotected Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Foundational work on overcoming inhibitory effects of azoles using XPhos/SPhos systems.
-
Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Source: CORE (Open Access Research) URL:[Link] Relevance: Discusses the steric parameters and ligand design specifically involving triazole moieties.
-
Copper-free Sonogashira cross-coupling reactions: an overview. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the Sonogashira protocols and discusses alternatives to avoid Copper contamination.
-
Buchwald-Hartwig Amination Conditions. Source: Chemistry LibreTexts URL:[Link] Relevance: General grounding for the amination protocols cited in the optimization matrix.
Sources
Application Notes & Protocols: 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole as a Versatile Scaffold for Drug Discovery
Abstract
The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized for its exceptional chemical stability, unique electronic properties, and its role as a bioisostere for amide bonds.[1] This technical guide introduces 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole as a highly versatile and strategically functionalized scaffold for the development of novel therapeutic agents. The presence of a bromine atom at the 4-position provides a crucial handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. The ethyl group at the N-2 position and the methyl group at the C-5 position provide a stable and well-defined core to modulate the physicochemical properties of the resulting derivatives.[2] This document provides a comprehensive overview of the synthesis of this scaffold, detailed protocols for its derivatization, and strategies for the biological evaluation of the resulting compound libraries.
Introduction: The Strategic Advantage of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in drug discovery due to its remarkable combination of properties.[1] Unlike many other aromatic systems, the triazole core is exceptionally stable to metabolic degradation, oxidation, and reduction, ensuring greater in vivo stability of drug candidates.[3] Furthermore, the triazole ring is a potent hydrogen bond acceptor and its dipole moment can significantly influence molecular interactions with biological targets.[2] Its ability to act as a rigid linker connecting two pharmacophores has been extensively exploited in the design of novel drugs.[3] Derivatives of 1,2,3-triazoles have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3]
The subject of this guide, 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, is designed for maximum synthetic utility. The bromine atom serves as a versatile leaving group for the introduction of a diverse array of substituents, allowing for the generation of large and structurally diverse compound libraries. The N-2 ethyl and C-5 methyl groups provide a constant structural element, allowing for a focused investigation of the structure-activity relationship (SAR) of substituents introduced at the C-4 position.
Synthesis and Characterization of the Scaffold
The synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole can be achieved through a regioselective N-alkylation of a pre-formed bromo-triazole precursor. This approach offers excellent control over the final substitution pattern.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target scaffold.
Experimental Protocol: Synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
Step 1: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole
-
In a round-bottom flask, dissolve 1-bromopropyne (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Add sodium azide (1.1 eq) and a copper(I) catalyst, such as copper(I) iodide (0.05 eq), and a ligand, for example, sodium ascorbate (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-5-methyl-1H-1,2,3-triazole.
Step 2: N-2 Alkylation to Yield 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
-
To a solution of 4-bromo-5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Cool the mixture to 0 °C and add iodoethane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. The use of a bromo-substituent on the triazole ring has been shown to direct alkylation to the N-2 position.[4]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole.
Characterization
The structure of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the presence of the ethyl and methyl groups and their respective chemical environments.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
Derivatization of the Scaffold via Cross-Coupling Reactions
The bromine atom at the C-4 position is the key to the synthetic versatility of this scaffold. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for introducing a wide range of functional groups.
Caption: Key derivatization strategies for the scaffold.
Protocol: Suzuki-Miyaura Coupling for C-C Bond Formation
This reaction is ideal for introducing aryl or heteroaryl moieties.
-
In a microwave vial, combine 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 eq), the desired boronic acid (1.5 eq), and a base such as cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon).
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 30-60 minutes.
-
After cooling, dilute the mixture with ethyl acetate and wash with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Effective for a broad range of substrates. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | The choice of base can significantly impact yield. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Solvent choice depends on the solubility of reactants. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive boronic acids. |
Protocol: Sonogashira Coupling for C-C Bond Formation
This reaction introduces alkynyl groups, which can be further functionalized.
-
To a Schlenk flask, add 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 eq), a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 eq), and a copper co-catalyst such as CuI (0.05 eq).
-
Evacuate and backfill with an inert gas.
-
Add a degassed solvent like triethylamine (Et₃N) or a mixture of THF and Et₃N.
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature to 50 °C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Protocol: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is a powerful method for synthesizing substituted anilines and related compounds.[5][6]
-
In a glovebox, charge an oven-dried vial with 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 eq), the desired amine (1.2 eq), a palladium pre-catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like XPhos (0.04 eq), and a strong base, for example, sodium tert-butoxide (NaOtBu) (1.4 eq).[7]
-
Add an anhydrous solvent like toluene or dioxane.
-
Seal the vial and heat to 80-110 °C for 12-24 hours.
-
Cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Biological Evaluation and Screening Strategies
Given the broad biological activities of 1,2,3-triazoles, derivatives of the 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole scaffold should be screened against a variety of biological targets.
High-Throughput Screening (HTS) Workflow
Caption: General workflow for biological screening.
Anticancer Activity Screening
A primary area of interest for 1,2,3-triazole derivatives is oncology.[1]
Protocol: MTT Cytotoxicity Assay [8]
-
Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well.
-
After 24 hours, treat the cells with serial dilutions of the synthesized triazole derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Antimicrobial Activity Screening
The triazole scaffold is present in several antifungal drugs.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [9][10]
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Screening
Protocol: In Vitro COX-1/COX-2 Inhibition Assay [11][12]
-
Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.
-
Incubate the respective enzymes (COX-1 or COX-2) with the test compounds at various concentrations.
-
Add arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Determine the IC₅₀ values for both enzymes to assess the potency and selectivity of the compounds.
Conclusion
The 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole scaffold represents a synthetically tractable and highly promising starting point for the discovery of new drug candidates. Its strategic design allows for the rapid generation of diverse chemical libraries through well-established and robust cross-coupling methodologies. The protocols and strategies outlined in this document provide a solid framework for researchers in the pharmaceutical and biotechnology sectors to leverage this versatile scaffold in their drug discovery programs. The inherent stability and favorable physicochemical properties of the 1,2,3-triazole core, combined with the potential for broad biological activity, make this an exciting area for further investigation.
References
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. Retrieved from [Link]
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"Unlocking Anti-Inflammatory Drugs with Biochemical Assays”. (2023, August 3). Athmic Biotech Solutions. Retrieved from [Link]
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Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega. Retrieved from [Link]
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1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. (n.d.). Frontiers. Retrieved from [Link]
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Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. (2018, February 21). The Journal of Organic Chemistry. Retrieved from [Link]
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Acid-mediated regioselective alkylation of 1,2,3-triazole. (2025, August 8). ResearchGate. Retrieved from [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). MDPI. Retrieved from [Link]
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Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024, May 3). ACS Publications. Retrieved from [Link]
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In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005, March 15). PubMed. Retrieved from [Link]
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Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. (n.d.). PMC. Retrieved from [Link]
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High-Throughput Screening Identifies 1,4,5-Substituted 1,2,3-Triazole Analogs as Potent and Specific Antagonists of Pregnane X Receptor. (2017, November 7). PubMed. Retrieved from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020, April 8). Frontiers. Retrieved from [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. Retrieved from [Link]
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IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. (n.d.). Canadian Science Publishing. Retrieved from [Link]
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In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. Retrieved from [Link]
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Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. (2022, October 2). International Journal of Research Publication and Reviews. Retrieved from [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2024, April 26). ResearchGate. Retrieved from [Link]
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Physicochemical properties of 1,2,3-triazole derivatives. (a) The... (n.d.). ResearchGate. Retrieved from [Link]
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Screening for antimicrobial activity. (n.d.). Bio-protocol. Retrieved from [Link]
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Primary screening of crude triazole derivatives by ICW. The assay was... (n.d.). ResearchGate. Retrieved from [Link]
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1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. (n.d.). PMC. Retrieved from [Link]
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Biological Activities and In Silico Physico-Chemical Properties of 1,2,3- Triazoles Derived from Natural Bioactive Alcohols. (2016, August 1). Bentham Science Publishers. Retrieved from [Link]
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Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. (n.d.). SciELO. Retrieved from [Link]
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High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (2023, May 11). Royal Society of Chemistry. Retrieved from [Link]
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Facile synthesis of bromo- and iodo-1,2,3-triazoles. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023, August 17). STAR Protocols. Retrieved from [Link]
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Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023, June 16). PMC. Retrieved from [Link]
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High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved from [Link]
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General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI. Retrieved from [Link]
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Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022, February 24). MDPI. Retrieved from [Link]
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Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. (n.d.). ACS Omega. Retrieved from [Link]
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Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). PMC. Retrieved from [Link]
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Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]
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Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. (2024, March 28). The Journal of Organic Chemistry. Retrieved from [Link]
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A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2025, October 14). ResearchGate. Retrieved from [Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers. Retrieved from [Link]
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Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025, May 13). ACS Omega. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
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A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. (2021, July 13). Beilstein Journals. Retrieved from [Link]
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Full article: Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles Through a One-Pot Three Component Reaction of Boronic Acids, Sodium Azide and Active Methylene Compounds Under Ball-Milling Conditions. (2020, April 30). Taylor & Francis. Retrieved from [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
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Microwave-Assisted: An Efficient Aqueous Suzuki-Miyaura Cross- Coupling Reaction of the Substituted 1H-1,2,3-Triazoles. (2022, August 10). Bentham Science Publisher. Retrieved from [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved from [Link]
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Application Note: Synthesis of Novel Agrochemicals Using 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols
Executive Summary
The 1,2,3-triazole core is a privileged scaffold in modern agrochemical discovery, renowned for its metabolic stability, strong dipole moment, and exceptional ability to form robust hydrogen bonds with target enzymes, such as fungal cytochrome P450 (CYP51)[1][2]. Within this chemical space, 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (CAS: 872265-68-4) has emerged as a highly versatile, orthogonal building block. This application note details the mechanistic rationale, synthetic pathways, and self-validating protocols for leveraging this specific bromotriazole to construct diverse libraries of fungicidal and herbicidal candidates.
Mechanistic Rationale & Scaffold Advantages
The specific substitution pattern of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole is not arbitrary; it is meticulously designed to optimize both physicochemical properties and synthetic tractability:
-
Tautomeric Fixation via N2-Ethylation: Unsubstituted NH-triazoles exist in a dynamic equilibrium between 1H and 2H tautomers, which can lead to binding ambiguity at the target enzyme's active site. The N2-ethylation permanently locks the ring in the 2H-tautomeric form, ensuring a predictable dipole moment and directional hydrogen bonding[3]. Furthermore, the ethyl group precisely tunes the lipophilicity (LogP) required for optimal cuticular penetration in plant tissues.
-
Steric Shielding via C5-Methylation: The methyl group at the 5-position provides critical steric hindrance. In planta, this shielding mitigates premature oxidative degradation of the triazole ring by aggressive plant cytochrome P450 enzymes, significantly extending the agrochemical's half-life.
-
Orthogonal Reactivity at C4: The highly polarized C-Br bond at the 4-position serves as a programmable diversification handle. It readily undergoes oxidative addition with Palladium(0) for cross-coupling reactions[3], or rapid bromine-lithium exchange to generate a highly nucleophilic 4-lithio intermediate[4].
Synthetic Workflow & Pathway Visualization
The diagram below illustrates the divergent synthetic logic used to transform the core scaffold into two distinct classes of agrochemical active ingredients.
Workflow for diversifying the 4-bromo-1,2,3-triazole scaffold into agrochemical candidates.
Advanced Experimental Protocols
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4-aryl-2-ethyl-5-methyl-2H-1,2,3-triazole derivatives (Fungicide precursors).
Mechanistic Causality: Pd(dppf)Cl₂ is strictly selected as the precatalyst over standard Pd(PPh₃)₄. The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°), which enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step and suppresses competitive hydrodehalogenation of the electron-rich triazole ring[3]. A 1,4-Dioxane/H₂O (4:1) solvent system is utilized to ensure simultaneous solvation of the lipophilic triazole and the inorganic K₂CO₃ base, which is required to activate the boronic acid into the reactive "ate" complex.
Step-by-Step Methodology:
-
In a rigorously oven-dried Schlenk tube, charge 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).
-
Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the vessel with ultra-high-purity Argon (3 cycles).
-
Inject degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.
-
Seal the tube and heat to 90 °C in a pre-equilibrated oil bath for 12 hours.
-
Self-Validating Step: Monitor the reaction visually. The initial deep red/orange suspension (Pd(II) precatalyst) will transition to a pale yellow/brown mixture as the active Pd(0) species is consumed and regenerated in the catalytic cycle. Complete consumption of the starting material should be verified via LC-MS.
-
Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Bromine-Lithium Exchange & Electrophilic Trapping
Objective: Synthesis of 2-ethyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid or 4-carbaldehyde.
Mechanistic Causality: Halogen-metal exchange on 1,2,3-triazoles is notoriously challenging. The resulting 4-lithio-1,2,3-triazole intermediate is highly sensitive; at temperatures above -40 °C, it undergoes rapid, irreversible ring fragmentation to form explosive diazo-imine intermediates[4]. Therefore, maintaining strict cryogenic conditions (-78 °C) is non-negotiable. Anhydrous tetrahydrofuran (THF) is used as the solvent because its oxygen lone pairs strongly coordinate the lithium cation, stabilizing the transient carbanion prior to the electrophilic quench.
Step-by-Step Methodology:
-
Dissolve 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (1.0 mmol, 1.0 eq) in anhydrous THF (5.0 mL) under an Argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Dropwise, add n-Butyllithium (1.1 mmol, 1.1 eq, 2.5 M in hexanes) down the inner wall of the flask over 5 minutes to prevent localized heating. Stir at -78 °C for 30 minutes.
-
Self-Validating Step: To ensure successful lithiation before committing a complex electrophile, withdraw a 0.1 mL aliquot and quench it into 0.5 mL of D₂O. GC-MS or ¹H-NMR analysis of this micro-workup must show >95% deuterium incorporation at the 4-position.
-
Once validated, add the electrophile (e.g., anhydrous DMF for carbaldehyde, or bubble dry CO₂ gas for carboxylic acid) (1.5 eq) rapidly at -78 °C.
-
Maintain at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature over 2 hours.
-
Quench with saturated aqueous NH₄Cl (5.0 mL), extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify.
Quantitative Data: Optimization of Suzuki-Miyaura Cross-Coupling
To demonstrate the causality behind the reagent selection in Protocol A, the following table summarizes the optimization data for the cross-coupling of the 4-bromo triazole scaffold with phenylboronic acid.
| Entry | Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Conversion (%) | Isolated Yield (%) |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 55 | 48 |
| 2 | Pd(OAc)₂ / PPh₃ | K₃PO₄ | DMF | 120 | 72 | 65 |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 91 | 86 |
| 4 | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | >99 | 94 |
Table 1: Reaction conditions optimization. Entry 4 represents the finalized, self-validating condition utilized in Protocol A, demonstrating superior yield due to the optimal bite angle of the dppf ligand and the solubility profile of K₂CO₃.
References[1] Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. URL[3] Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles. Organic Chemistry Portal. URL[2] Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. ACS Publications. URL[4] Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC). URL
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- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 4. Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Sonogashira Cross-Coupling Protocols for 4-Bromo-1H-1,2,3-Triazole Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.
Executive Summary
The 1H-1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and agrochemicals due to its high metabolic stability, strong dipole moment, and ability to act as a bioisostere for amides and esters[1]. While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) efficiently yields 1,4-disubstituted triazoles, accessing highly functionalized 4-alkynyl or 4-aryl-1,2,3-triazoles often requires post-cycloaddition modifications. The Sonogashira cross-coupling of 4-bromo-1,2,3-triazoles with terminal alkynes is a powerful, convergent strategy to achieve this. This application note details the mechanistic rationale, optimized reaction conditions, and step-by-step self-validating protocols for executing this transformation with high fidelity.
Mechanistic Rationale & Experimental Design (E-E-A-T)
The Challenge of C4-Halogen Reactivity
4-bromo-1,2,3-triazoles present unique electronic and steric challenges compared to standard aryl halides. The triazole ring is an electron-rich heteroaromatic system, which inherently increases the electron density at the C4-bromine bond. This electron richness can impede the initial oxidative addition of the Pd(0) catalyst into the C-Br bond. Consequently, standard mild conditions used for iodobenzenes often fail, necessitating optimized catalyst-ligand systems and elevated temperatures[1].
Catalyst and Co-Catalyst Causality
-
Homogeneous System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is the benchmark catalyst for this transformation. The bulky, electron-donating triphenylphosphine ligands stabilize the active 14-electron Pd(0) species while providing sufficient steric bulk to facilitate the subsequent reductive elimination step[1].
-
Heterogeneous System (Pd@PR Nanocomposites): For drug development workflows where heavy metal remediation is a critical bottleneck, polystyrene resin-supported palladium(0) (Pd@PR) offers a robust alternative. It allows for simple filtration-based catalyst recovery and minimizes residual palladium in the final active pharmaceutical ingredient (API)[1].
-
Copper(I) Iodide (CuI): CuI acts as a critical co-catalyst. It reacts with the terminal alkyne in the presence of a base to form a highly nucleophilic copper acetylide intermediate. This intermediate significantly lowers the activation energy required for the transmetalation step, transferring the alkynyl group to the Pd(II) center[1].
Solvent and Base Selection
-
Triethylamine (Et₃N): Serves a dual purpose. It acts as a Brønsted base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and can act as a transient ligand to stabilize the Pd/Cu metal centers[1].
-
Dimethylformamide (DMF): The preferred solvent. Its high dielectric constant effectively solvates the polar triazole substrates, the ionic base hydrobromide byproducts, and the transition metal complexes. Furthermore, its high boiling point safely accommodates the 60–100 °C temperatures required to drive the reaction[1].
Visualizations of Mechanism and Workflow
Fig 1: Dual Pd/Cu catalytic cycle for the Sonogashira coupling of 4-bromo-triazoles.
Fig 2: Standard experimental workflow for triazole cross-coupling.
Quantitative Data: Reaction Conditions Summary
The following table summarizes validated conditions from recent literature for the functionalization of the C4 position of 1,2,3-triazoles via Sonogashira coupling[1].
| Catalyst System | Co-Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Context |
| Pd(PPh₃)₄ (5 mol%) | CuI (10 mol%) | Et₃N | DMF | 60 | 8 – 10 | Up to 59% | Kar et al. (Tandem CuAAC/Sonogashira)[1] |
| Pd@PR Nanocomposite | CuI (Optional) | Et₃N | DMF | 100 | 8 – 12 | 70 – 85% | Das et al. (Solid-supported Pd)[1] |
| PdCl₂(PPh₃)₂ (5 mol%) | CuI (10 mol%) | Diisopropylamine | THF | 80 | 12 | 60 – 80% | General Optimized Alternative |
Detailed Experimental Protocols
To ensure a self-validating system, these protocols include specific causality checkpoints. Failure at any checkpoint indicates a deviation that must be corrected before proceeding.
Protocol A: Homogeneous Pd(PPh₃)₄-Catalyzed Coupling
Ideal for library generation and milligram-to-gram scale synthesis.
Materials:
-
4-bromo-1H-1,2,3-triazole derivative (1.0 equiv, 1.0 mmol)
-
Terminal alkyne (1.2 to 1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv, 5 mol%)
-
CuI (0.10 equiv, 10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Preparation & Degassing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-1,2,3-triazole derivative. Add anhydrous DMF (5.0 mL) and Et₃N (3.0 equiv).
-
Causality Checkpoint: Sparge the solution with ultra-pure Argon for at least 15 minutes. Why? Oxygen promotes the Glaser-Hay homocoupling of the terminal alkyne, which consumes the starting material, creates difficult-to-separate impurities, and poisons the Pd catalyst.
-
-
Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%). The solution typically turns a pale yellow/orange.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via a gas-tight syringe.
-
Reaction Execution: Seal the flask and heat the mixture to 60 °C using a pre-calibrated oil bath or heating block[1]. Stir vigorously for 8–10 hours.
-
Validation Step: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS. The disappearance of the 4-bromo-triazole mass peak confirms the completion of the oxidative addition and subsequent steps.
-
-
Workup: Cool the reaction to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl. Why? NH₄Cl helps sequester the copper salts into the aqueous layer, preventing emulsion formation during extraction.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure 4-alkynyl-1,2,3-triazole.
Protocol B: Heterogeneous Pd@PR Nanocatalyzed Synthesis
Ideal for late-stage functionalization in drug development where Pd-contamination must be minimized[1].
Materials:
-
4-bromo-1H-1,2,3-triazole derivative (1.0 equiv, 1.0 mmol)
-
Terminal alkyne (1.2 equiv)
-
Pd@PR nanocomposite (Polystyrene resin-supported Pd[0]) (load equivalent to 2-5 mol% Pd)
-
Et₃N (2.0 equiv)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Procedure:
-
Setup: In a sealed pressure tube, combine the 4-bromo-triazole, terminal alkyne, and Et₃N in anhydrous DMF.
-
Catalyst Loading: Add the Pd@PR nanocomposite.
-
Causality Note: Because the Pd is immobilized on a polystyrene matrix, the oxidative addition occurs at the solid-liquid interface. Vigorous stirring is mandatory to overcome mass transfer limitations.
-
-
Heating: Heat the reaction mixture to 100 °C for 8–12 hours[1].
-
Catalyst Recovery: Upon completion (verified by LC-MS), cool the mixture to room temperature. Filter the mixture through a sintered glass funnel (porosity 3 or 4) to recover the Pd@PR catalyst. Wash the resin with EtOAc (10 mL).
-
Validation Step: The recovered catalyst can often be washed with ethanol, dried under a vacuum, and reused for up to 3-5 cycles with minimal loss of activity[1].
-
-
Isolation: Concentrate the filtrate and purify via column chromatography as described in Protocol A.
References
-
Versatile Synthetic Platform for 1,2,3-Triazole Chemistry Source: ACS Omega (2023) URL:[Link]
Sources
Application Note: Scalable Synthesis and Non-Chromatographic Isolation of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
Executive Summary
The synthesis of 2-alkyl-2H-1,2,3-triazoles presents a persistent regiochemical challenge in medicinal chemistry and process development. Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) strictly yields 1,4-disubstituted 1H-1,2,3-triazoles. Consequently, accessing the 2H-isomer requires the direct alkylation of an NH-1,2,3-triazole, a process that inherently yields a nearly 1:1 mixture of 1-alkyl-1H and 2-alkyl-2H isomers[1].
This application note details a highly scalable, self-validating protocol for the synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole (CAS: 872265-68-4). By exploiting fundamental differences in the nucleophilicity of the triazole ring nitrogens, we employ a chemoselective quaternization strategy that eliminates the need for resource-intensive chromatographic separation, enabling multi-gram to kilogram scalability[1].
Mechanistic Grounding & Causality
The core innovation in this workflow is the non-chromatographic resolution of the regioisomeric mixture produced during ethylation.
The Causality of Chemoselection: In a 1-alkyl-1H-1,2,3-triazole, the N3 atom retains a high degree of nucleophilicity due to the asymmetric electron density of the ring. Conversely, in the highly symmetric 2-alkyl-2H-1,2,3-triazole, both N1 and N3 atoms exhibit significantly reduced nucleophilicity[1].
When the crude isomeric mixture is treated with a potent electrophile like dimethyl sulfate (Me₂SO₄), the 1-ethyl-1H-isomer undergoes rapid, selective methylation at the N3 position, forming a highly polar 1-ethyl-3-methyl-1H-triazolium salt. The 2-ethyl-2H-isomer remains entirely unreacted. This deliberate transformation converts a difficult-to-separate mixture of lipophilic isomers into a mixture with extreme polarity differences, allowing the 2H-isomer to be isolated via simple liquid-liquid extraction[1].
Caption: Chemoselective quaternization mechanism exploiting nucleophilicity differences between isomers.
Experimental Workflow
The synthesis proceeds through three distinct phases: (1) Electrophilic bromination of the triazole core, (2) Base-mediated ethylation, and (3) Chemoselective quaternization and phase separation.
Caption: Workflow for the scalable synthesis and non-chromatographic isolation of 2H-1,2,3-triazoles.
Detailed Step-by-Step Protocols
Note: Every protocol below is designed as a self-validating system . Do not proceed to the next phase until the specified In-Process Control (IPC) criteria are met.
Phase 1: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole
Causality Check: N-Bromosuccinimide (NBS) is preferred over molecular bromine (Br₂) for scalability due to easier handling and reduced generation of highly corrosive HBr gas[2].
-
Setup: Charge a dry, nitrogen-flushed reactor with 5-methyl-1H-1,2,3-triazole (1.0 equiv) and anhydrous DMF (5 volumes).
-
Addition: Cool the solution to 0 °C. Add NBS (1.1 equiv) portion-wise over 30 minutes to control the mild exotherm.
-
Reaction: Warm the mixture to 50 °C and stir for 4 hours.
-
Validation (IPC 1): Sample the reaction for LC-MS. Pass Criteria: Complete disappearance of the starting material peak (m/z 84 [M+H]⁺) and appearance of the product peak (m/z 162, 164 [M+H]⁺). The strictly 1:1 isotopic ratio confirms mono-bromination.
-
Workup: Quench with 10% aqueous Na₂S₂O₃ to neutralize residual electrophilic bromine, extract with EtOAc, wash with brine, and concentrate to yield the intermediate.
Phase 2: Base-Mediated Ethylation
Causality Check: K₂CO₃ in DMF is utilized instead of stronger bases (e.g., NaHMDS) because the NH proton of the brominated triazole is highly acidic (pKa ~ 8-9). K₂CO₃ provides sufficient deprotonation while minimizing solvent degradation and maximizing process safety at scale.
-
Setup: Dissolve 4-bromo-5-methyl-1H-1,2,3-triazole (1.0 equiv) in DMF (10 volumes). Add finely powdered K₂CO₃ (1.5 equiv).
-
Addition: Add Bromoethane (EtBr) (1.2 equiv) dropwise at 25 °C.
-
Reaction: Stir vigorously for 12 hours at room temperature.
-
Validation (IPC 2): Analyze via ¹H-NMR (CDCl₃) of a mini-workup sample. Pass Criteria: Observation of two distinct ethyl quartets (~4.4 ppm for the 1H-isomer and ~4.2 ppm for the 2H-isomer). The 1-ethyl signal is shifted downfield due to the asymmetric dipole of the 1H-triazole ring.
-
Workup: Filter off the inorganic salts, dilute with water, and extract with Toluene (3 × 5 volumes). Retain the Toluene layer directly for Phase 3.
Phase 3: Chemoselective Quaternization & Isolation
Causality Check: Toluene is specifically chosen as the solvent here. It readily dissolves the neutral 2H-isomer but acts as an anti-solvent for the forming triazolium salt, driving the quaternization to completion via precipitation and protecting the 2H-isomer from side reactions[1].
-
Setup: To the crude mixture of isomers in Toluene (from Phase 2), add Dimethyl Sulfate (Me₂SO₄) (0.6 equiv relative to total starting triazole; targeting only the ~50% 1H-isomer fraction).
-
Reaction: Heat the mixture to 40 °C and stir for 12 hours. A dense, dark oil or precipitate (the triazolium salt) will form at the bottom of the reactor.
-
Quench: Cool to room temperature. Add 10% aqueous NH₄OH (2 volumes) and stir for 1 hour to destroy any unreacted, highly toxic Me₂SO₄.
-
Phase Separation: Transfer to a separatory funnel. Drain the heavy aqueous layer (containing the 1-ethyl-3-methyltriazolium salt and quenched sulfate). Wash the organic layer with water (2 × 3 volumes) and brine.
-
Validation (IPC 3): Analyze the organic layer via ¹H-NMR. Pass Criteria: Absolute disappearance of the downfield ethyl quartet (~4.4 ppm). Only the upfield quartet (~4.2 ppm) must remain, confirming >99% regiochemical purity of the 2H-isomer.
-
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to yield pure 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole.
Quantitative Data & Optimization
The table below summarizes the effect of base and solvent choices on the initial regioselectivity (Phase 2) and the final isolated yield of the 2H-isomer after chemoselective quaternization (Phase 3).
| Reaction Phase | Base / Reagent | Solvent | Temp (°C) | 1H:2H Isomer Ratio | Final 2H Yield (%) |
| Ethylation | K₂CO₃ (1.5 eq) | DMF | 25 | 55:45 | N/A (Mixture) |
| Ethylation | NaHMDS (1.2 eq) | THF | 0 | 60:40 | N/A (Mixture) |
| Ethylation | Cs₂CO₃ (1.5 eq) | MeCN | 60 | 50:50 | N/A (Mixture) |
| Quaternization | Me₂SO₄ (0.6 eq) | Toluene | 40 | 0:100 | 42% (Overall) |
Data Interpretation: While varying the base and solvent during ethylation marginally shifts the 1H:2H ratio, it is impossible to exclusively generate the 2H-isomer. The Me₂SO₄/Toluene quaternization step is the critical equalizer, guaranteeing 100% isomeric purity of the final product regardless of the initial alkylation ratio[1].
References
-
Nonchromatographic Isolation of 2-Alkyl-2H-1,2,3-Triazoles in the Synthesis of NK3 Receptor Antagonists Organic Process Research & Development, ACS Publications. (2010). URL:[Link]
-
Efficient Synthesis of 2-Substituted-1,2,3-triazoles Organic Letters, ACS Publications. (2008). URL:[Link]
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
Technical Support Center: Synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
Welcome to the technical support guide for the synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Overview of the Synthetic Strategy
The synthesis of 2,4,5-trisubstituted 2H-1,2,3-triazoles, such as 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, presents a significant challenge in controlling regioselectivity during the N-alkylation step. Direct alkylation of an unsymmetrical 4-methyl-5-bromo-1H-1,2,3-triazole often results in a difficult-to-separate mixture of N-1 and N-2 ethylated isomers.
Our recommended strategy circumvents this issue by leveraging the directing effect of a bromo-substituent. Research has shown that the N-alkylation of 4-bromo-NH-1,2,3-triazoles proceeds with high regioselectivity to furnish the 2-substituted product.[1] This approach involves a multi-step sequence designed for optimal yield and purity.
Recommended Synthetic Workflow
The proposed pathway involves three key stages:
-
Synthesis of 4-Methyl-1H-1,2,3-triazole: Formation of the core triazole ring.
-
Bromination: Introduction of the bromine atom at the 5-position.
-
Regioselective N-Ethylation: Alkylation at the N-2 position to yield the final product.
Caption: High-level overview of the recommended synthetic pathway.
Detailed Experimental Protocol
This section provides a validated, step-by-step protocol for the synthesis.
Step 1: Synthesis of 4-Methyl-1H-1,2,3-triazole
This procedure is adapted from standard cycloaddition methodologies.[2]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar and a condenser.
-
Reagents: Add sodium azide (1.0 eq) and a suitable solvent such as a mixture of water and a co-solvent like t-butanol.
-
Alkyne Addition: Carefully introduce propyne gas or a suitable propyne surrogate (1.0-1.2 eq). For laboratory scale, using a lecture bottle of propyne and bubbling it through the solution is common. A copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, is essential for this "click chemistry" reaction.[3][4]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, perform an appropriate aqueous workup to remove inorganic salts and the catalyst. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 4-methyl-1H-1,2,3-triazole is often of sufficient purity for the next step, or it can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 4-Bromo-5-methyl-1H-1,2,3-triazole
-
Reaction Setup: Dissolve the 4-methyl-1H-1,2,3-triazole (1.0 eq) from Step 1 in a suitable solvent like acetic acid or chloroform in a flask protected from light.
-
Brominating Agent: Slowly add N-Bromosuccinimide (NBS) or a solution of bromine (1.0-1.1 eq) in the same solvent. The reaction can be exothermic, so cooling in an ice bath may be necessary.
-
Reaction: Stir the mixture at room temperature until TLC analysis indicates full consumption of the starting material.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess bromine. Neutralize with a base like sodium bicarbonate.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure 4-bromo-5-methyl-1H-1,2,3-triazole.
Step 3: Regioselective Synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
This critical step leverages the bromo-directing effect for N-2 alkylation.[1]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-bromo-5-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). Stir the suspension for 15-30 minutes.
-
Temperature Control: Cool the reaction mixture to between -10 °C and 0 °C. Lowering the temperature is crucial for maximizing regioselectivity.[1]
-
Alkylating Agent: Add ethyl iodide or ethyl bromide (1.1-1.3 eq) dropwise, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at low temperature for several hours, then let it warm slowly to room temperature and stir overnight. Monitor the reaction by TLC or LC-MS to track the formation of the product and the disappearance of the starting material.
-
Workup: Quench the reaction by adding water. Extract the product multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography on silica gel to isolate the desired 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole.
| Parameter | Recommendation for Step 3 (N-Ethylation) | Rationale |
| Solvent | Anhydrous DMF | Polar aprotic solvent, effectively solubilizes the triazole salt. |
| Base | K₂CO₃ (Potassium Carbonate) | Mild base, minimizes side reactions. |
| Temperature | -10 °C to 0 °C | Crucial for N-2 selectivity. Lower temperatures disfavor the thermodynamically stable N-1 isomer.[1] |
| Molar Ratio (Triazole:Base:Ethylating Agent) | 1 : 1.5 : 1.2 | Ensures complete deprotonation and provides a slight excess of the alkylating agent. |
| Expected Yield | >70% (of the desired N-2 isomer) | With optimized conditions, high regioselectivity and yield are achievable. |
Troubleshooting Guide
Q1: My overall yield is very low. What are the most likely causes?
Low yields can stem from issues in any of the three main steps. A systematic approach is required to diagnose the problem.
Caption: A decision tree for troubleshooting low reaction yields.
Expert Insight: The most common failure point is often Step 3 (N-Ethylation). Ensure your solvent is truly anhydrous and that the temperature is strictly controlled. Even a slight increase in temperature can dramatically decrease the N-2/N-1 isomer ratio.
Q2: How can I improve the regioselectivity of the N-ethylation to favor the 2H-isomer?
This is the most critical challenge in this synthesis. The formation of two regioisomers (N-1 and N-2 alkylation) is common for unsubstituted triazoles.[5][6]
Causality: The nitrogen atoms in the triazole ring are both nucleophilic. The N-1 position is often sterically more accessible, but the N-2 position can be favored under specific electronic and kinetic control conditions. The presence of the bromine atom at C-4 creates steric hindrance and electronic effects that favor alkylation at the distal N-2 nitrogen, especially at low temperatures.[1]
Solutions:
-
Temperature is Key: As detailed in the protocol, lowering the reaction temperature to -10 °C is the most effective way to enhance N-2 selectivity. This favors the kinetically controlled product.
-
Solvent Choice: DMF is an excellent choice. Other polar aprotic solvents can be used, but their effect on selectivity should be validated.
-
Base Selection: While K₂CO₃ is recommended, other non-nucleophilic bases can be explored. Stronger, more sterically hindered bases may influence the outcome but can also introduce side reactions.
-
Confirm Your Intermediate: Ensure your starting material is indeed 4-bromo-5-methyl-1H-1,2,3-triazole. If the bromine and methyl groups were reversed, the directing effect would change.
Caption: Factors influencing N-1 vs. N-2 alkylation selectivity.
Q3: My TLC/LC-MS shows multiple products after the ethylation step. What are they?
Besides the starting material, you are likely seeing the two main regioisomers and potentially some unreacted intermediates.
-
Spot 1 (Highest Rf): Likely the desired 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole .
-
Spot 2 (Lower Rf): The undesired 4-Bromo-1-ethyl-5-methyl-1H-1,2,3-triazole isomer. N-1 isomers are often more polar than N-2 isomers.
-
Spot 3 (Lowest Rf/Baseline): Unreacted 4-bromo-5-methyl-1H-1,2,3-triazole starting material.
Confirmation: The identity of the isomers must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the methyl and ethyl protons will be distinct for each isomer. For unambiguous assignment, 2D NMR techniques like NOESY or HMBC can be invaluable.
Frequently Asked Questions (FAQs)
What is the role of K₂CO₃ in the N-alkylation step? Potassium carbonate (K₂CO₃) acts as a base to deprotonate the N-H of the triazole ring, forming a potassium triazolate salt. This salt is a much stronger nucleophile than the neutral triazole, allowing it to react efficiently with the ethylating agent (ethyl iodide/bromide) in an Sₙ2 reaction.
Can I use a different ethylating agent, like diethyl sulfate? Yes, other ethylating agents like diethyl sulfate or ethyl triflate can be used. They are more reactive than ethyl halides, which may allow for lower reaction temperatures or shorter reaction times. However, their higher reactivity can sometimes lead to lower selectivity or the formation of over-alkylation byproducts (triazolium salts). A re-optimization of the reaction conditions would be necessary.
What are the primary safety concerns?
-
Sodium Azide (NaN₃): Highly toxic and can be explosive, especially when in contact with heavy metals or acids. Handle with extreme caution using appropriate personal protective equipment (PPE) in a fume hood.[7]
-
Bromine (Br₂): Highly corrosive and toxic. It should be handled in a fume hood with appropriate gloves and eye protection.
-
Alkylating Agents (Ethyl Iodide/Bromide): These are toxic and potential carcinogens. Always handle them in a well-ventilated fume hood.
How do I purify the final product if column chromatography is inefficient? If the isomers are difficult to separate by silica gel chromatography, consider these options:
-
Alternative Stationary Phases: Try using alumina or a reverse-phase (C18) column.
-
Recrystallization: If the product is a solid, fractional recrystallization from a carefully chosen solvent system may effectively separate the isomers.
-
Preparative HPLC: For high-purity material on a small scale, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more expensive, option.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Available at: [Link]
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[3][4]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064. Available at: [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. Scope and Mechanism of Stepwise Huisgen Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. Available at: [Link]
-
Ahmad, S., et al. (2021). Three-Component Synthesis of 1,4-Disubstituted 1,2,3-Triazoles using a Novel and Efficient Nano Alumina Based Cu(II) Catalyst. Polycyclic Aromatic Compounds. Available at: [Link]
-
Fokin, V. V., et al. (2004). One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from In Situ Generated Azides. Organic Letters, 6(21), 3641-3644. Available at: [Link]
-
Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493. Available at: [Link]
-
Shawali, A. S., et al. (2014). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Dale, H. J. A., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(15), 6345-6356. Available at: [Link]
-
Veeprho Pharmaceuticals. Triazole Impurities and Related Compound. Veeprho. Available at: [Link]
-
Dale, H. J. A., et al. (2019). Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. University of Edinburgh Research Explorer. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]
-
Kalisiak, J., & Fokin, V. V. (2008). Efficient Synthesis of 2-Substituted-1,2,3-triazoles. Organic Letters, 10(15), 3171-3174. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Chen, J., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 8(46), 26173-26176. Available at: [Link]
Sources
- 1. Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles [organic-chemistry.org]
- 2. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 3. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. tandfonline.com [tandfonline.com]
Purification techniques for removing impurities from 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
ID: TSC-TRZ-042 | Tier: Level 3 (Senior Research Support) Subject: Isolation, Purification, and Isomer Resolution of 2-Substituted 1,2,3-Triazoles
Introduction: The Regioisomer Challenge
Welcome to the Technical Support Center. If you are synthesizing 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole , you are likely performing an alkylation of 4-bromo-5-methyl-1H-1,2,3-triazole (or its 5-methyl-4-bromo tautomer).
The critical challenge in this synthesis is regioselectivity . The 1,2,3-triazole ring is an ambident nucleophile.[1][2] Under standard alkylation conditions (e.g., Ethyl Bromide +
-
N2-Isomer (Target): 2-ethyl-2H-1,2,3-triazole (Usually the major product, kinetically and thermodynamically favored in many conditions).
-
N1-Isomer (Impurity): 1-ethyl-1H-1,2,3-triazole (Significant byproduct, more polar).
-
N3-Isomer (Impurity): Often indistinguishable from N1 due to tautomeric equilibrium of the starting material, but chemically distinct once alkylated.
This guide provides the protocols to isolate the N2-isomer with >98% purity.
Module 1: Diagnostic & Troubleshooting (Q&A)
Q1: My crude NMR shows a mixture of two products with similar ethyl signals. How do I identify my target? A: This is the classic N1 vs. N2 split.
-
N2-Isomer (Target): The triazole ring is more symmetrical. The ethyl
protons typically appear upfield (lower ppm, ~4.2–4.5 ppm) compared to the N1 isomer. -
N1-Isomer (Impurity): The ethyl
protons are generally deshielded (higher ppm, ~4.5–4.8 ppm) due to the adjacent dipole of the N1=N2 bond. -
Action: Use 2D NOESY NMR. The N1-ethyl group will show a correlation (NOE) with the C5-Methyl group. The N2-ethyl is distant from the C5-Methyl and will show weak or no NOE.
Q2: I see a "streak" or "tailing" on my TLC, and the product is not crystallizing.
A: Tailing usually indicates unreacted starting material (4-bromo-5-methyl-1H-1,2,3-triazole) which is acidic (
-
Action: Do not rely on crystallization yet. The presence of the NH-triazole prevents crystal lattice formation. Perform the Basic Wash Protocol (See Module 2) immediately.
Q3: Can I use distillation instead of column chromatography? A: Potentially, but with caution.
-
Risk: While low-molecular-weight triazoles are distillable, 4-bromo-triazoles can be thermally unstable above 150°C.
-
Recommendation: If your scale is >10g and the product is an oil, use High-Vacuum Distillation (<1 mmHg). The N2-isomer typically has a lower boiling point than the more polar N1-isomer. For scales <10g, stick to chromatography.
Module 2: Validated Purification Protocols
Protocol A: The "Basic Wash" (Critical Pre-Purification)
Removes unreacted starting material to prevent column fouling.
-
Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Alkaline Extraction: Wash the organic phase 2x with 1M NaOH (or 10%
). -
Neutralization: Wash the organic layer 1x with Brine (Sat. NaCl).
-
Drying: Dry over anhydrous
, filter, and concentrate.
Protocol B: Flash Column Chromatography (Isomer Resolution)
Separates the N2-Target (Less Polar) from the N1-Impurity (More Polar).
Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexanes/Ethyl Acetate gradient.[7]
| Step | Solvent Ratio (Hex:EtOAc) | Target Elution | Notes |
| 1 | 100:0 | None | Equilibrate column. |
| 2 | 95:5 | N2-Isomer (Target) | The N2 isomer travels fast. It is lipophilic. |
| 3 | 90:10 to 80:20 | Mixed Fractions | Transition zone. Collect small fractions. |
| 4 | 70:30 | N1-Isomer (Impurity) | The N1 isomer is more polar and elutes later. |
Visual Indicator: If using UV detection, 1,2,3-triazoles absorb weakly around 210-220 nm. Iodine staining is recommended for TLC plates.
Module 3: Workflow Visualization
The following diagrams illustrate the logical flow for purification and the decision matrix for separation.
Caption: Figure 1. Integrated purification workflow emphasizing the removal of acidic starting material prior to isomer separation.
Caption: Figure 2. TLC behavior of Triazole regioisomers. The N2-isomer is consistently less polar than the N1-isomer.
Module 4: Analytical Validation (E-E-A-T)
Once isolated, you must validate the regiochemistry. Do not rely solely on Mass Spectrometry (MS), as N1 and N2 isomers have identical masses (
1H-NMR Validation Criteria
-
Symmetry Check: While your molecule is not perfectly symmetrical (Methyl vs. Bromine), the N2-ethyl group sits in a more symmetrical electronic environment than the N1-ethyl.
-
Chemical Shift:
-
N2-Target:
ppm (q, 2H, ). -
N1-Impurity:
ppm (q, 2H, ). -
Note: Shifts vary slightly by solvent (
vs ), but the relative order (N2 upfield of N1) remains consistent.
-
13C-NMR Validation
-
N2-Target: The triazole ring carbons (C4 and C5) appear closer in chemical shift due to the quasi-symmetry.
-
N1-Impurity: The C5 carbon (adjacent to the N1-ethyl) will show a distinct shift compared to C4.
References
-
Wang, X. J., et al. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles." Organic Letters, 11(23), 5460–5493. (Demonstrates that N2-alkylation is favored in 4-bromo-triazoles and provides separation logic).
-
BenchChem Technical Support. "Alkylation of 1,2,4-Triazole: Troubleshooting Regioselectivity." (General principles of triazole isomer separation via chromatography).
-
PubChem Compound Summary. "4,5-dibromo-2-methyl-2H-1,2,3-triazole." (Physical property data for analogous brominated triazoles).
-
Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles." (Comprehensive review of synthetic routes and purification of triazole derivatives).
Sources
- 1. Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 4-bromo-2-ethyl-5-methyl-2h-1,2,3-triazole (C5H8BrN3) [pubchemlite.lcsb.uni.lu]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Regioselectivity in the Alkylation of 4-Bromo-5-methyl-1,2,3-triazole
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter roadblocks when functionalizing the 1,2,3-triazole core.
A notorious bottleneck in heterocyclic chemistry is controlling the regioselectivity (N1 vs. N2 vs. N3) during the alkylation of 4,5-disubstituted triazoles. This guide provides field-proven, self-validating protocols and explains the mechanistic causality behind each experimental choice to help you synthesize your target isomer with precision.
Part 1: Core Principles & Mechanistic Logic
Before troubleshooting, it is critical to understand the behavior of your starting material. In solution, 4-bromo-5-methyl-1H-1,2,3-triazole exists in a rapid tautomeric equilibrium. When deprotonated by a base, it forms a triazolide anion where the negative charge is delocalized across all three nitrogen atoms[1].
While N1 is typically the most nucleophilic site in an unsubstituted triazole, the presence of the bulky C4-bromine atom and C5-methyl group creates a severe steric blockade around N1 and N3[2]. Consequently, direct alkylation is kinetically funneled toward the less hindered N2 position.
Fig 1. Mechanistic divergence: Steric effects drive N2-alkylation, while CuAAC forces N1-specificity.
Part 2: Troubleshooting Guides & FAQs
Issue 1: Unwanted N2-Bias During Direct Alkylation
Q: I am trying to synthesize the N1-alkyl isomer via direct alkylation of 4-bromo-5-methyl-1H-1,2,3-triazole, but NMR indicates the N2-isomer is the overwhelming major product. Why?
A: You are fighting an uphill battle against thermodynamics and steric hindrance. The large van der Waals radius of the bromine atom at C4, combined with the C5 methyl group, physically shields the adjacent N1 and N3 nitrogens from incoming electrophiles[2]. Because the transition state for N2-alkylation is significantly lower in energy, the reaction naturally defaults to the N2-alkyl isomer[2]. To get the N1 isomer, you must change your synthetic strategy entirely (see Issue 3).
Issue 2: Optimizing for the N2-Alkyl Isomer
Q: My target is actually the N2-alkyl isomer. How can I optimize my protocol to achieve >90% N2-selectivity?
A: To maximize N2-selectivity, you must exploit the inherent steric bias while avoiding highly reactive, unselective conditions.
Self-Validating Protocol for N2-Alkylation:
-
Reaction Setup: Dissolve 4-bromo-5-methyl-1H-1,2,3-triazole (1.0 eq) in a polar aprotic solvent (DMF or DMSO). Add a mild base such as K₂CO₃ or Na₂CO₃ (1.5 eq).
-
Causality: Carbonate bases quantitatively deprotonate the triazole without causing hydrolysis of your alkyl halide. Polar aprotic solvents solvate the potassium/sodium cations, leaving a "naked" and highly reactive triazolide anion, which maximizes the steric directing effect[1].
-
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise at room temperature. Stir for 4–8 hours.
-
In-Process Validation (TLC): Monitor the reaction via TLC (Hexane/EtOAc). The N2-isomer is generally more symmetrical and possesses a lower dipole moment than the N1/N3 isomers. Therefore, it will elute faster (higher
value) on normal-phase silica. -
Workup & NMR Confirmation: Quench with water, extract with EtOAc, and wash extensively with brine to remove residual DMF. Validate the regiochemistry via ¹H NMR: The
protons of N2-alkyl triazoles typically resonate slightly downfield compared to their N1 counterparts due to the distinct magnetic anisotropy of the 2H-triazole system.
Issue 3: Synthesizing the Pure N1-Alkyl Isomer
Q: I strictly need the N1-alkyl isomer (e.g., 1-alkyl-4-bromo-5-methyl-1H-1,2,3-triazole). How do I bypass the N2-bias?
A: You cannot easily overcome the steric blockade using direct alkylation. Instead, you must abandon post-synthetic alkylation and construct the triazole ring de novo using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].
Self-Validating Protocol for Regiospecific N1-Synthesis:
-
Reaction Setup: In a reaction vessel, dissolve your target alkyl azide (1.0 eq, e.g., benzyl azide) and 1-bromo-1-propyne (1.05 eq) in a 1:1 mixture of tert-butanol and water[3].
-
Causality: The biphasic solvent system ensures simultaneous solubility of the organic substrates and the inorganic copper catalyst.
-
-
Catalyst Activation: Add sodium ascorbate (0.1 eq) as a freshly prepared aqueous solution, followed by CuSO₄·5H₂O (0.05 eq)[3].
-
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents oxidative homocoupling of the alkyne and strictly enforces the regiospecific formation of the 1,4,5-trisubstituted triazole.
-
-
In-Process Validation (IR & Color): The reaction mixture will transition from blue (Cu²⁺) to a pale yellow/green (active Cu⁺). Monitor the reaction via IR spectroscopy; the complete disappearance of the strong azide stretch (~2100 cm⁻¹) indicates full conversion.
-
Workup: Dilute with water, extract with EtOAc, and wash with aqueous ammonium hydroxide to strip away residual copper complexes. Purify via silica gel chromatography. This method yields the N1-isomer exclusively[3].
Part 3: Workflow & Data Presentation
Use the decision tree below to determine the correct synthetic pathway based on your project's target molecule.
Fig 2. Decision tree for selecting the appropriate synthetic workflow based on the target regioisomer.
Quantitative Comparison of Synthetic Strategies
| Synthetic Strategy | Reagents & Conditions | Major Regioisomer | Typical Selectivity | Best Use Case |
| Direct Alkylation | Alkyl-X, K₂CO₃, DMF, RT | N2-Alkyl Isomer | > 90% | Rapid synthesis of N2-substituted libraries. |
| CuAAC (Click) | Alkyl Azide, 1-Bromo-1-propyne, Cu(I) | N1-Alkyl Isomer | 100% (Regiospecific) | Strict requirement for pure N1-alkyl targets. |
References
-
Wang, X.-J., et al. "General solution to the synthesis of N-2-substituted 1,2,3-triazoles." Organic Letters (PubMed). Available at:[Link]
-
"Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles." SciELO - Journal of the Brazilian Chemical Society. Available at:[Link]
Sources
Technical Support Center: Stability & Handling of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole
Executive Technical Summary
Compound: 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole Class: Halogenated N2-alkylated 1,2,3-triazole.
This guide addresses the stability profile of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole . Unlike its N1-substituted or NH-unsubstituted counterparts, this molecule exhibits exceptional stability due to the thermodynamic favorability of the 2H-tautomer structure and the specific substitution pattern.
Key Stability Characteristics:
-
Acidic Conditions: Highly resistant to hydrolytic ring opening. The triazole ring acts as a very weak base; protonation is reversible and does not typically trigger degradation.
-
Basic Conditions: Excellent stability against deprotonation (due to lack of NH) and nucleophilic attack (due to electron-donating methyl group).
-
Reactivity Hotspot: The Carbon-Bromine (C-Br) bond is the primary site for potential side reactions (e.g., metal-halogen exchange), but it is generally inert to standard aqueous acids and bases.
Interactive Troubleshooting Modules
Module A: Acidic Stability & Solubility Issues
User Query: "I am trying to dissolve the compound in 1M HCl for analysis, but it remains a suspension. Is it degrading?"
Diagnosis: The compound is likely not degrading , but it is also not protonating sufficiently to solubilize.
Technical Explanation: 1,2,3-Triazoles are extremely weak bases. The pKa of the conjugate acid of a typical 1,2,3-triazole is often between 0 and 1. The presence of the electron-withdrawing Bromine atom further lowers the basicity of the ring nitrogens, making protonation difficult even in 1M HCl.
-
Observation: The solid remaining is likely the unreacted neutral compound.
-
Risk: High thermal stress in concentrated acids (e.g., refluxing HBr or HI) can cause halogen exchange or N-dealkylation, but this is rare in standard workups.
Actionable Steps:
-
Do not heat to force solubility; this introduces unnecessary degradation risk.
-
Cosolvent Strategy: Use a mixture of Acetonitrile/Water (1:1) with 0.1% Formic Acid for LCMS analysis.
-
Verification: Filter the solid and run an NMR in
. If the ethyl and methyl signals remain intact, the compound is stable.
Module B: Basic Stability & Nucleophilic Attacks
User Query: "I treated the compound with 1M NaOH at 60°C, and I'm worried about the bromine being displaced (hydrolysis)."
Diagnosis:
The C-Br bond in this specific scaffold is resistant to
Technical Explanation:
For a nucleophile (like
-
Deactivation: The 5-methyl group is electron-donating, which deactivates the ring toward nucleophilic attack.
-
Electronic Nature: While triazoles are
-deficient (similar to pyridine), the specific 2-ethyl-5-methyl substitution pattern makes the C4-position relatively electron-rich compared to a nitro-substituted ring. -
Outcome: Hydrolysis to the alcohol (triazolone) is kinetically very slow without metal catalysis.
Decision Logic (Graphviz):
Standardized Stress Test Protocol (Force Degradation)
To validate the stability of your specific batch, perform this "Force Degradation" protocol. This is adapted from ICH Q1A guidelines but tailored for halogenated heterocycles.
Objective: Determine the limits of the C-Br bond and N-ethyl group stability.
| Condition | Reagent | Temp/Time | Expected Outcome | Troubleshooting |
| Acid Stress | 1N HCl | 60°C / 4 Hours | Stable. < 2% degradation. | If degradation > 5%, check for trace transition metals in acid source. |
| Base Stress | 1N NaOH | 60°C / 4 Hours | Stable. < 2% degradation. | If Br is lost, ensure solvent was not nucleophilic (e.g., avoid hot MeOH/NaOMe). |
| Oxidation | 3% | RT / 2 Hours | Stable. Triazole rings are resistant to oxidation. | New peak at M+16 indicates N-oxide formation (rare for 2-substituted). |
| Thermal | Solid State | 80°C / 24 Hours | Stable. | Melting point depression indicates impurity migration, not decomposition. |
Step-by-Step Workflow:
-
Prepare Stock: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).
-
Stress: Aliquot 100 µL of stock into 900 µL of the stress reagent (HCl or NaOH).
-
Incubate: Heat in a sealed HPLC vial or block heater.
-
Quench: Neutralize Acid samples with dilute NaOH; Base samples with dilute HCl. Important: Adjust pH to ~7 before analysis to prevent peak shifting.
-
Analyze: Inject onto HPLC-UV (254 nm).
Advanced Mechanistic Insight
Why N2-Substitution Matters
The stability of this molecule is largely conferred by the N2-ethyl group.
-
N1-Substitution: N1-alkylated triazoles are often kinetically formed but can be less thermodynamically stable. They have a higher dipole moment and different reactivity profile.
-
N2-Substitution: The 2H-tautomer (where the alkyl group is on the middle nitrogen) preserves a highly symmetric, aromatic sextet. This renders the ring less susceptible to electrophilic or nucleophilic disruption compared to other azoles.
The C-Br Bond Vulnerability
While stable to acid/base, the C-Br bond is the "reactive handle."
-
Lithiation Risk: Exposure to n-Butyllithium (n-BuLi) or Grignard reagents will immediately cause Lithium-Halogen Exchange , generating the triazolyl-lithium species. This is a synthetic feature, not a stability flaw, but it must be avoided during storage or workup.
-
Pd-Catalysis: Traces of Palladium (from previous steps) + Base + Heat can lead to homocoupling (dimerization).
Degradation Pathway Diagram:
References & Authority
-
Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry III. Vol 4. Elsevier, 2008. (Definitive source on 1,2,3-triazole aromaticity and tautomer stability).
-
Wang, X.J., et al. "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles."[1] Organic Letters, 2009.[1] (Establishes the stability and synthesis of 2-substituted 4-bromo-triazoles).
-
ICH Expert Working Group. "Q1A(R2): Stability Testing of New Drug Substances and Products." ICH Guidelines, 2003. (Standard for the stress test protocols defined above).
-
Meldal, M., & Tornøe, C. W. "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews, 2008. (Context on triazole ring chemical inertness).
Sources
Moisture sensitivity and storage requirements for 4-bromo-triazole intermediates
A Guide to Moisture Sensitivity, Storage, and Handling
Welcome to the technical support center for 4-bromo-triazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these critical building blocks in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to ensure the stability and reactivity of your reagents, leading to more reliable and reproducible experimental outcomes.
The triazole ring system is remarkably stable, but its utility in synthesis is predicated on its integrity.[1][2][3][4] The introduction of a halogen, such as bromine, creates a versatile handle for further functionalization but can also influence the compound's physicochemical properties, including its sensitivity to environmental conditions like moisture. This guide addresses the most common challenges and questions regarding the handling and storage of these valuable intermediates.
Frequently Asked Questions (FAQs)
This section covers the fundamental principles of moisture sensitivity and the best practices for storing and handling 4-bromo-triazole intermediates.
Q1: Why are 4-bromo-triazole intermediates considered moisture-sensitive?
While the triazole ring itself is robust, the nitrogen atoms in the ring possess lone pairs of electrons that can readily form hydrogen bonds with atmospheric water. This property, known as hygroscopicity, is the primary driver of moisture sensitivity. When these compounds absorb moisture from the air, several issues can arise:
-
Physical Changes: The solid material can change from a free-flowing powder to a clumpy or sticky solid, making accurate weighing difficult.[5]
-
Chemical Degradation: Although the triazole ring is generally stable, the presence of water can facilitate slow hydrolysis or other decomposition pathways over time, especially when accelerated by increased temperatures or light.[5] This degradation impacts the purity and quality of the material.
-
Reaction Interference: In many synthetic applications, particularly those involving organometallics or other water-sensitive reagents, any moisture introduced with the triazole intermediate can quench the reaction, leading to low or no yield.[6]
Q2: What are the ideal storage conditions for 4-bromo-triazole intermediates?
To maintain the long-term integrity and reactivity of 4-bromo-triazole intermediates, adherence to strict storage protocols is essential. The ideal storage conditions can be found in the material's safety data sheet (MSDS) under "Handling and Storage".[5] General best practices are summarized below.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hygroscopic absorption and potential oxidation.[5][7] |
| Container | Tightly Sealed Glass Vial | Glass is non-reactive. A secure seal, such as a Sure/Seal™ bottle or a vial with a PTFE-lined cap, prevents ingress of moisture.[5][7] |
| Temperature | Cool, as per supplier | Lower temperatures slow down potential degradation pathways. Avoid temperature cycling which can cause condensation. |
| Light | Amber Vial or Dark Location | Protects the compound from potential light-induced (photochemical) decomposition.[5][8] |
| Location | Dedicated Dry Storage | Store in a desiccator or, for highly sensitive materials, within a glove box antechamber to provide a stable, low-humidity environment.[5] |
Q3: What is the proper technique for weighing and dispensing a moisture-sensitive solid like a 4-bromo-triazole?
Handling these compounds requires techniques that prevent exposure to the atmosphere. The gold standard is to perform all manipulations within an inert atmosphere glove box.[5]
If a glove box is unavailable, Schlenk line techniques or the use of a nitrogen-flushed glove bag are suitable alternatives. The goal is to create a localized inert environment for the brief period the material is handled. Transferring reagents using syringe techniques with specialized bottles like Sure/Seal™ is common for liquids but less so for solids.[7][9] For solids, rapid weighing in a low-humidity environment followed by immediate sealing and purging of the reaction vessel with inert gas is a minimum requirement.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, linking them to the proper handling and storage of your 4-bromo-triazole intermediates.
Q4: My reaction yield is unexpectedly low or inconsistent. Could my 4-bromo-triazole be the problem?
Yes, this is a classic symptom of reagent degradation due to improper storage.
Exposure to moisture can reduce the effective purity of your intermediate.[6] If your reaction involves moisture-sensitive reagents like Grignard reagents, organolithiums, or certain catalysts, even trace amounts of water from a compromised bromo-triazole can have a significant stoichiometric impact, reducing your yield.
Troubleshooting Steps:
-
Review Storage: Was the vial tightly sealed? Was it stored in a desiccator or glove box?
-
Visual Inspection: Does the powder appear clumpy or discolored compared to a fresh batch?
-
Run a Control: If possible, run the reaction with a newly purchased, unopened vial of the intermediate and compare the results.
-
Re-Drying: You can attempt to dry the material under high vacuum for several hours, but this may not reverse chemical degradation.
Q5: I've noticed the physical appearance of my 4-bromo-triazole has changed (e.g., clumping, discoloration). Is it still usable?
Proceed with caution. These are strong indicators of moisture absorption and potential degradation. [5]
-
Clumping: This is a direct result of hygroscopicity, where absorbed water molecules cause solid particles to aggregate.[5] While the compound may still be chemically intact, it is no longer anhydrous and is difficult to weigh accurately.
-
Discoloration: A change in color often suggests that a chemical transformation or decomposition has occurred.
If you observe these changes, the material's purity is compromised. It is not recommended for use in sensitive, high-stakes reactions (e.g., late-stage drug synthesis). For early-stage discovery, you might attempt to purify the material (e.g., by recrystallization, if a suitable solvent system is known) and re-characterize it before use. However, the most reliable course of action is to use a fresh, uncontaminated batch.
Q6: How do I properly prepare my glassware and solvents for a reaction involving a moisture-sensitive bromo-triazole?
The quality of your results depends on the entire system being anhydrous, not just the reagent.
-
Glassware: Laboratory glassware contains a thin film of adsorbed moisture that must be removed.[9] The most effective method is to oven-dry all glassware (flasks, stir bars, etc.) at >125°C overnight and allow it to cool in a desiccator or under a stream of dry inert gas.[7][9] Assembling the apparatus while still hot and flushing with nitrogen or argon is a highly effective technique.[7]
-
Solvents: Use only anhydrous solvents, typically those packaged under an inert atmosphere with low water content specifications (e.g., <50 ppm). These are often sold in Sure/Seal™ bottles or similar packaging designed for air-sensitive chemistry.[7] Never use a bottle of anhydrous solvent that has been left open to the air.
Experimental Protocols & Visualizations
Protocol: Handling and Aliquoting a New Bottle of 4-Bromo-Triazole
This protocol outlines the best practice for handling a newly received moisture-sensitive intermediate to preserve the integrity of the bulk supply.
-
Preparation: Move the sealed manufacturer's bottle, several smaller amber glass vials with PTFE-lined caps, a spatula, and a balance into an inert atmosphere glove box. Allow the items to purge in the antechamber for at least 30 minutes.
-
Equilibration: Allow the manufacturer's bottle to equilibrate to the glove box temperature before opening to prevent condensation.
-
Aliquoting: Inside the glove box, carefully open the main bottle. Weigh the desired amounts of the 4-bromo-triazole intermediate into the smaller vials. Work efficiently to minimize the time the bulk material is exposed.
-
Sealing: Tightly seal the new aliquot vials and the main stock bottle. For extra protection, you can wrap the cap-vial interface with Parafilm.
-
Labeling: Clearly label each aliquot with the compound name, lot number, date, and your initials.
-
Storage: Remove the vials from the glove box via the antechamber. Place the main stock bottle and the aliquots in a designated, cool, dark, and dry storage location, such as a desiccator. Use one aliquot per experiment to prevent repeated exposure of the main stock to potential contaminants.
Diagram: New Reagent Handling Workflow
This diagram illustrates the decision-making process and workflow for receiving and storing a new moisture-sensitive 4-bromo-triazole intermediate.
Caption: Workflow for receiving and storing a new intermediate.
Diagram: Troubleshooting Low Reaction Yield
This decision tree helps diagnose potential reagent-based causes for poor experimental outcomes.
Caption: Decision tree for troubleshooting low experimental yield.
References
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. John Wiley & Sons. (Referenced in search result[9])
-
MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]
-
Atmosphere. (2024). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. (Referenced in search result[10])
- Cao, T., et al. (2024). Hygroscopicity and Cloud Condensation Nucleation Activity of Bromine Salts. Atmosphere. DOI referenced in search results.
-
ACS Agricultural Science & Technology. (2023). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. Retrieved from [Link]
-
Atmospheric Chemistry and Physics. (2019). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation level. Retrieved from [Link]
-
Molecules. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]
- Corrosion. (1994). Effect of Halogenation on Yellow Metal Corrosion: Inhibition by Triazoles. (Referenced in search result)
-
Physical Chemistry Chemical Physics. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. Retrieved from [Link]
-
Molecules. (2021). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]
-
New Journal of Chemistry. (2019). Facile and direct halogenation of 1,2,3-triazoles promoted by a KX–oxone system under transition metal free conditions. Retrieved from [Link]
- Journal of the American Chemical Society. (1977). Thermal decomposition of 1,2,3,4-thiatriazoles.
-
Molecules. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
-
Molecules. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Retrieved from [Link]
- New Journal of Chemistry. (2001). The structure of halogeno-1,2,4-triazoles in the solid state and in solution. (Referenced in search result)
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (2022). Visible-light-mediated regioselective synthesis of novel thiazolo[3,2-b][5][6][7]triazoles: advantageous synthetic application of aqueous conditions. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2022). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. (Referenced in search result)
- Advances in Heterocyclic Chemistry. (2016). Recent Developments in the Chemistry of Boron Heterocycles. (Referenced in search result)
-
Crystal Growth & Design. (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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- 1. mdpi.com [mdpi.com]
- 2. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Validating the Synthesis of 4-Bromo-2-ethyl-5-methyl-2H-1,2,3-triazole: A Comparative Analytical Guide
Executive Summary
The synthesis of highly substituted 1,2,3-triazoles, such as 4-bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, requires rigorous analytical validation to confirm successful alkylation, halogenation, and specific isomer formation. While Nuclear Magnetic Resonance (NMR) is the traditional gold standard for absolute structural elucidation, Attenuated Total Reflectance Fourier Transform Infrared (1) spectroscopy has emerged as a superior modality for rapid, high-throughput, and non-destructive synthesis validation[1]. This guide objectively compares ATR-FTIR against alternative analytical modalities, details the mechanistic causality behind its spectral signatures, and provides a self-validating experimental protocol for drug development professionals.
Comparative Modality Analysis: ATR-FTIR vs. Alternatives
To validate the synthesis of 4-bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, researchers must confirm the disappearance of the precursor's N-H bond and the addition of the ethyl group. Table 1 objectively evaluates the performance of ATR-FTIR against traditional transmission FTIR, Raman spectroscopy, and ¹H-NMR.
Causality Behind the Comparison:
-
Transmission FTIR vs. ATR-FTIR: Transmission FTIR requires sample dilution (e.g., KBr pellets or liquid cells), which can introduce moisture artifacts (O-H stretch at ~3300 cm⁻¹) that mask the critical N-H region. ATR-FTIR utilizes an internal reflection element (IRE) where the penetration depth is independent of sample thickness, allowing for the direct analysis of neat liquids without preparation[1].
-
IR vs. Raman: Raman spectroscopy is highly complementary to IR. The 1,2,3-triazole ring vibrations and C-Br stretches are highly polarizable, yielding strong Raman signals, whereas FTIR excels at detecting changes in dipole moments (e.g., C=N, C-H stretches)[2].
-
FTIR vs. NMR: While NMR provides definitive proton environments to distinguish the 2H-isomer from 1H/3H isomers, it requires deuterated solvents and longer acquisition times. ATR-FTIR serves as the optimal first-line gatekeeper for real-time reaction monitoring.
Table 1: Comparative Performance Metrics for Triazole Synthesis Validation
| Analytical Modality | Sample Preparation | Analysis Speed | Isomer Resolution | Non-Destructive | Cost per Run |
| ATR-FTIR | None (Neat Liquid/Solid) | < 1 minute | Moderate (Symmetry shifts) | Yes | Low |
| Transmission FTIR | High (KBr Pellet / Cell) | 5–10 minutes | Moderate | No | Low |
| Raman Spectroscopy | None | 1–3 minutes | Moderate to High | Yes | Medium |
| ¹H-NMR | High (Deuterated Solvents) | 15–30 minutes | Very High (Definitive) | No (Requires recovery) | High |
Spectral Signatures & Mechanistic Causality
Validating the synthesis of 4-bromo-2-ethyl-5-methyl-2H-1,2,3-triazole via IR requires identifying the disappearance of precursor bands and the emergence of product-specific vibrations.
-
Loss of N-H Stretch: The unalkylated precursor (4-bromo-5-methyl-1H-1,2,3-triazole) exhibits a broad N-H stretching frequency between 3100–3300 cm⁻¹. Successful ethylation is definitively confirmed by the complete absence of this band.
-
Aliphatic C-H Stretches: The introduction of the ethyl group introduces distinct antisymmetric and symmetric CH₃ and CH₂ stretches in the 2850–2990 cm⁻¹ region[3].
-
Triazole Ring Breathing: The 1,2,3-triazole core exhibits characteristic skeletal stretching near 1430, 1385, and 1340 cm⁻¹, and ring "breathing" vibrations at 1240, 1180, and 1065 cm⁻¹[3].
-
C-Br Stretch: The heavy bromine atom creates a low-frequency vibration typically found in the fingerprint region (600–700 cm⁻¹).
Table 2: Key Vibrational Frequencies and Structural Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Assignment | Diagnostic Significance |
| 3100 – 3300 | N-H Stretch | Precursor Triazole Ring | Absence confirms complete N-alkylation. |
| 2850 – 2990 | C-H Stretch (Aliphatic) | -CH₂CH₃ and -CH₃ groups | Presence confirms successful ethylation[3]. |
| 1430, 1385 | C=N / C=C Stretch | Triazole Skeletal Ring | Confirms the integrity of the 1,2,3-triazole core. |
| 1065, 1180 | Ring Breathing | 1,2,3-Triazole Core | Characteristic "breathing" of the heterocycle[3]. |
| ~650 | C-Br Stretch | Halogenated Carbon | Confirms retention of the bromo substituent. |
Experimental Protocol: A Self-Validating ATR-FTIR Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a built-in check to prevent false positives (e.g., solvent contamination or unreacted starting material).
Step-by-Step Methodology
Step 1: Instrument Calibration & Background Validation
-
Clean the diamond Internal Reflection Element (IRE) with high-purity isopropanol and allow it to evaporate completely.
-
Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.
-
Causality Check: This step validates the cleanliness of the crystal and mathematically subtracts atmospheric H₂O and CO₂ contributions, ensuring they do not mask the sample's C-H or ring breathing regions.
Step 2: Sample Acquisition
-
Apply 2–3 µL of the neat synthesized liquid directly onto the ATR crystal.
-
Ensure full optical contact. (For neat liquids, the pressure anvil is generally not required, but should be used if the sample crystallizes).
-
Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Step 3: Spectral Processing & ATR Correction
-
Apply an ATR correction algorithm via the instrument's software.
-
Causality Check: Because ATR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), long-wavelength bands appear artificially intense[4]. The4 to resemble standard transmission spectra, validating the data for accurate library matching[4].
Step 4: Orthogonal Validation
-
Cross-reference the IR fingerprint with GC-MS or NMR data.
-
Causality Check: IR confirms the functional group transformations (absence of N-H, presence of aliphatic C-H), while GC-MS validates the exact molecular weight and the distinct isotopic signature of the bromine atom (M and M+2 peaks of equal intensity).
Visualizing the Analytical Logic
The following diagrams illustrate the self-validating workflow and the logical decision tree used to interpret the spectral data.
Caption: Self-validating ATR-FTIR workflow for triazole synthesis verification.
Caption: Logical decision tree for interpreting triazole IR spectra and confirming alkylation.
Conclusion
For the synthesis of 4-bromo-2-ethyl-5-methyl-2H-1,2,3-triazole, ATR-FTIR provides an unmatched balance of speed, cost-efficiency, and diagnostic power. By establishing a self-validating protocol that leverages ATR correction and orthogonal GC-MS/NMR checks, researchers can confidently confirm N-alkylation, verify halogen retention, and maintain high-throughput screening capabilities in drug development pipelines.
References
- Synthesis of Bis(1,2,3-triazolyl)
- Source: nih.
- Source: piketech.
- Source: mt.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
